(R)-GSK 2830371
Description
Properties
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUVEGCMXCMSO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-GSK 2830371: A Technical Guide to its Mechanism of Action on the p53 Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-GSK 2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), a key negative regulator of the p53 tumor suppressor pathway. By inhibiting WIP1, this compound prevents the dephosphorylation of p53 at serine 15 (Ser15), leading to its stabilization, activation, and the subsequent induction of p53 target genes involved in cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on the p53 signaling pathway. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Note on Stereochemistry: While the compound is referred to as this compound, the primary scientific literature predominantly references it as GSK2830371 without specifying the stereoisomer. It is currently unclear from publicly available data whether the described studies were conducted with the racemic mixture or a specific enantiomer, and if the (R)-enantiomer is the active form. This document will refer to the compound as GSK2830371, reflecting the nomenclature in the cited research.
Introduction to the p53 Pathway and WIP1
The p53 tumor suppressor protein is a critical transcription factor that regulates cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 orchestrates a range of cellular outcomes, including cell cycle arrest, apoptosis, and senescence, thereby preventing the propagation of damaged cells and tumorigenesis. The activity of p53 is tightly controlled by a complex network of regulatory proteins, including its primary negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is another crucial negative regulator of the p53 pathway. WIP1 is a serine/threonine phosphatase that directly dephosphorylates p53 at Ser15, a key post-translational modification required for p53 activation and stabilization.[1][2] By reversing this phosphorylation, WIP1 effectively dampens the p53 response, allowing cells to resume proliferation. In several cancers, PPM1D is amplified or overexpressed, leading to the suppression of p53 function and contributing to tumor progression.
Mechanism of Action of GSK2830371
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of WIP1 phosphatase.[3][4] Its mechanism of action on the p53 pathway is centered on the inhibition of WIP1's phosphatase activity, which in turn leads to the sustained phosphorylation and activation of p53.
Allosteric Inhibition of WIP1
GSK2830371 binds to a flap subdomain adjacent to the WIP1 catalytic site.[4] This allosteric binding induces a conformational change in WIP1, rendering it inactive. This mode of inhibition is highly selective for WIP1 over other phosphatases.[4]
Activation of the p53 Pathway
The inhibition of WIP1 by GSK2830371 has several downstream consequences for the p53 pathway:
-
Increased p53 Phosphorylation: By blocking WIP1-mediated dephosphorylation, GSK2830371 leads to a significant increase in the phosphorylation of p53 at Ser15 (p-p53 Ser15).[1][5][6] This phosphorylation event is a critical step in p53 activation.
-
p53 Stabilization and Accumulation: Increased phosphorylation at Ser15 contributes to the stabilization of the p53 protein, leading to its accumulation in the nucleus.[7]
-
Transcriptional Activation of p53 Target Genes: Activated p53 functions as a transcription factor, inducing the expression of a battery of target genes. Treatment with GSK2830371, particularly in combination with MDM2 inhibitors, leads to the upregulation of key p53 target genes such as CDKN1A (encoding p21) and MDM2.[4][5] p21 is a potent cyclin-dependent kinase inhibitor that mediates cell cycle arrest, while the induction of MDM2 represents a negative feedback loop.
The following diagram illustrates the core mechanism of action of GSK2830371 on the p53 pathway.
References
- 1. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of GSK2830371: A Technical Guide to a First-in-Class Allosteric Wip1 Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a first-in-class, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). The discovery of GSK2830371 marked a significant advancement in targeting protein phosphatases, which have historically been challenging drug targets. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of GSK2830371. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Wip1 inhibition and the development of allosteric modulators.
Discovery of GSK2830371
The discovery of GSK2830371 was the result of a high-throughput screening (HTS) campaign designed to identify selective inhibitors of Wip1 phosphatase.[1] The screening strategy focused on identifying allosteric inhibitors to achieve high selectivity over other phosphatases, which share conserved catalytic domains.[2]
The key to the selectivity of GSK2830371 lies in its unique mechanism of binding to a "flap" subdomain adjacent to the catalytic site of Wip1.[1] This allosteric binding locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[2]
The lead optimization process that followed the initial HTS hits focused on improving potency and drug-like properties, ultimately leading to the identification of GSK2830371.
Synthesis of GSK2830371
A detailed, step-by-step experimental protocol for the synthesis of GSK2830371 is not publicly available in peer-reviewed literature. However, based on its chemical structure, a convergent synthesis approach is the most plausible route.[1] This strategy involves the independent synthesis of two key fragments, which are then coupled to form the final molecule.
The proposed key fragments are:
-
A substituted thiophene (B33073) carboxylic acid
-
A substituted aminomethylpyridine
These fragments are likely joined via an amide coupling reaction.[1]
Logical Workflow for the Proposed Synthesis of GSK2830371
Caption: A high-level workflow for the proposed convergent synthesis of GSK2830371.
Mechanism of Action and Signaling Pathway
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. Wip1 is a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins such as p53, Chk2, ATM, and γH2AX.[3][4][5] By inhibiting Wip1, GSK2830371 leads to the sustained phosphorylation and activation of these proteins, ultimately promoting cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][6]
Wip1 Signaling Pathway and Inhibition by GSK2830371
References
GSK2830371: A Technical Guide to the Allosteric Inhibitor of WIP1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent, orally active, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D.[1][2] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway and other key proteins involved in the DNA damage response. By inhibiting WIP1, GSK2830371 enhances the phosphorylation and activation of p53 and its upstream kinases, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, biological activity, and experimental protocols related to GSK2830371, serving as a resource for its application in preclinical cancer research.
Mechanism of Action
GSK2830371 functions as an allosteric inhibitor of WIP1 phosphatase.[2][4] It binds to a unique "flap" subdomain near the catalytic site of WIP1, a feature that confers its high selectivity over other members of the protein phosphatase 2C (PP2C) family.[4]
In normal cellular processes, WIP1 negatively regulates the DNA damage response pathway by dephosphorylating key proteins.[5] A primary target of WIP1 is the tumor suppressor protein p53, which it dephosphorylates at Serine 15 (Ser15).[3] This dephosphorylation attenuates p53 activity. Furthermore, WIP1 can dephosphorylate other crucial proteins in this pathway, including ATM, Chk2, and γH2AX.[2][5]
By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of these substrates.[2] This leads to the sustained phosphorylation and activation of p53, Chk2, and other components of the DNA damage response pathway, thereby promoting downstream effects such as cell cycle arrest and apoptosis.[1][3] Interestingly, treatment with GSK2830371 has also been shown to lead to the degradation of the WIP1 protein itself.[6]
Below is a diagram illustrating the signaling pathway affected by GSK2830371.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Initial Biochemical Profile of GSK2830371: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[4][5] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of key proteins in these pathways, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This document provides a comprehensive summary of the initial biochemical characterization of GSK2830371, including its inhibitory activity, mechanism of action, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to facilitate further research and development.
Core Biochemical Data
The inhibitory potency of GSK2830371 against its primary target, Wip1 phosphatase, has been determined through various in vitro assays. The compound demonstrates high potency with IC50 values in the low nanomolar range.
| Target | Assay Substrate | IC50 | Reference |
| Wip1 Phosphatase | Cell-free assay | 6 nM | [1][2] |
| Wip1 (2-420) | FDP | 6 nM | [2] |
| Wip1 (full-length) | phospho-p38 MAPK (T180) | 13 nM | [2] |
| Wip1 | RapidFire Mass Spectrometry | 3.5 nM | [6] |
Mechanism of Action
GSK2830371 functions as a non-competitive, allosteric inhibitor of Wip1 phosphatase.[1] This mode of inhibition indicates that GSK2830371 binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[7] This allosteric inhibition leads to the accumulation of phosphorylated Wip1 substrates, thereby amplifying the signaling cascade of the DNA damage response.
Cellular Signaling Pathways
The primary signaling pathway affected by GSK2830371 is the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, upstream kinases like ATM and Chk2 phosphorylate and activate p53. Wip1 normally counteracts this by dephosphorylating p53 and other DDR proteins, thus dampening the response. By inhibiting Wip1, GSK2830371 sustains the phosphorylated and active state of these key proteins.
Experimental Protocols
In Vitro Wip1 Phosphatase Assay
This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a substrate by Wip1 phosphatase.
Materials:
-
GSK2830371
-
Recombinant Wip1 enzyme (10 nM)
-
Fluorescein diphosphate (B83284) (FDP) substrate (50 µM)
-
Assay Buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
DMSO
-
Microplate reader
Procedure:
-
Prepare a serial dilution of GSK2830371 in DMSO.
-
In a 96-well plate, add the FDP substrate to the assay buffer.
-
Add the GSK2830371 dilutions or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 10 nM Wip1 enzyme to each well.
-
Incubate at room temperature.
-
Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).[1]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of GSK2830371 on the proliferation of cancer cell lines.
Materials:
-
GSK2830371
-
Cancer cell lines (e.g., MCF7)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 200–400 cells per well and allow them to adhere overnight.[2]
-
Prepare a serial dilution of GSK2830371 in the complete cell culture medium.
-
Treat the cells with the GSK2830371 dilutions or a vehicle control (DMSO).
-
Incubate the plates for 7 days.[2]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.[2]
-
Calculate the GI50 (50% growth inhibition) values from the dose-response curves.
Western Blotting for Phospho-p53 (Ser15)
This protocol is used to detect the on-target effect of GSK2830371 by measuring the phosphorylation of its key downstream target, p53.
Materials:
-
GSK2830371
-
Cancer cell lines (e.g., MCF7)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with GSK2830371 for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Conclusion
The initial biochemical characterization of GSK2830371 reveals it to be a highly potent and selective allosteric inhibitor of Wip1 phosphatase. Its mechanism of action leads to the activation of the p53 signaling pathway, resulting in anti-proliferative effects in cancer cells with wild-type p53. The provided data and experimental protocols serve as a foundational guide for researchers and scientists in the field of drug development, enabling further investigation into the therapeutic potential of GSK2830371.
References
GSK2830371: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement and validation studies for GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to GSK2830371
GSK2830371 is an orally active, small-molecule inhibitor that targets the WIP1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway and other DNA damage response (DDR) proteins.[1] WIP1 is frequently overexpressed in various cancers, contributing to tumor progression by suppressing p53 activity. GSK2830371 binds to a unique allosteric flap subdomain of WIP1, leading to its inhibition and subsequent activation of p53 signaling.[2][3] This targeted approach has shown promise in preclinical studies, both as a monotherapy and in combination with other anticancer agents.[4][5]
Mechanism of Action and Signaling Pathway
GSK2830371 functions by preventing the dephosphorylation of key proteins in the p53 signaling pathway that are substrates of WIP1.[1] Upon cellular stress, such as DNA damage, ataxia-telangiectasia mutated (ATM) and checkpoint kinase 2 (Chk2) are activated, leading to the phosphorylation and stabilization of p53.[1] WIP1 counteracts this by dephosphorylating p53 at Serine 15 (Ser15) and other DDR proteins like ATM and Chk2, effectively turning off the stress response.[1] By inhibiting WIP1, GSK2830371 sustains the phosphorylated, active state of p53 and its upstream kinases, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Caption: WIP1-p53 Signaling Pathway and GSK2830371 Inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies of GSK2830371.
Table 1: In Vitro Potency of GSK2830371
| Assay Type | Target/Substrate | Cell Line | IC50 / GI50 (nM) | Reference |
| Enzymatic Assay | Wip1 phosphatase | - | 6 | [2][6] |
| Cell Viability | - | MCF-7 | 2650 | [7] |
| Cell Viability | - | Z-138 | 3700 | [8] |
| Cell Viability | - | JVM-2 | >10000 | [8] |
| Cell Viability | - | Granta-519 | >10000 | [8] |
Table 2: Synergistic Effects of GSK2830371 with MDM2 Inhibitors
| Cell Line | Combination Agent | GSK2830371 Conc. (µM) | Fold Decrease in GI50 of Combination Agent | Reference |
| NGP | Nutlin-3 | 2.5 | 5.8 | [3] |
| HCT116 p53+/+ | Nutlin-3 | 2.5 | 2.4 | [3] |
| RBE | HDM201 | 2.5 | ~2 | [5] |
| SK-Hep-1 | HDM201 | 2.5 | ~2 | [5] |
Table 3: In Vivo Efficacy of GSK2830371 in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| DOHH2 Lymphoma | 150 mg/kg, BID, 14 days | 41 | [7] |
| DOHH2 Lymphoma | 150 mg/kg, TID, 14 days | 68 | [7] |
| Orthotopic Neuroblastoma | 50 mg/kg, once daily | Significant inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of GSK2830371.
Biochemical WIP1 Phosphatase Inhibition Assay (Malachite Green Assay)
This assay quantifies the release of free phosphate (B84403) from a phosphopeptide substrate by WIP1 phosphatase activity.
Materials:
-
Recombinant human WIP1 phosphatase
-
Phosphopeptide substrate (e.g., p-p53 peptide)
-
GSK2830371
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 15 mM MgCl2, 0.1% β-mercaptoethanol)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of GSK2830371 in Assay Buffer.
-
In a 96-well plate, add 20 µL of the GSK2830371 dilutions or vehicle control (DMSO).
-
Add 20 µL of WIP1 phosphatase solution to each well.
-
Add 20 µL of the phosphopeptide substrate to initiate the reaction.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[7][8][9]
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
GSK2830371
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of GSK2830371 in complete culture medium.
-
Treat the cells with the GSK2830371 dilutions and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability and determine the GI50 value.[6][10][11]
Western Blot for Phospho-p53 (Ser15)
This protocol detects the phosphorylation of p53 at Ser15, a key downstream marker of WIP1 inhibition.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
GSK2830371
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GSK2830371 at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.[2][12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the direct binding of GSK2830371 to WIP1 in a cellular context by measuring the thermal stabilization of the target protein.[13][14]
Materials:
-
Cancer cell line expressing WIP1
-
GSK2830371
-
PBS with protease inhibitors
-
Thermal cycler
-
Western blotting reagents (as in 4.3) with anti-WIP1 antibody
Procedure:
-
Treat intact cells with GSK2830371 or vehicle (DMSO) for 1-2 hours.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble WIP1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of GSK2830371 indicates target engagement.[1][15]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for in vitro studies and the logical process of target validation.
Caption: General workflow for in vitro evaluation of GSK2830371.
Caption: Logical flow for the target validation of GSK2830371.
Conclusion
The collective evidence from biochemical, cellular, and in vivo studies provides a robust validation of WIP1 as the primary target of GSK2830371. The compound demonstrates potent and selective inhibition of WIP1, leading to the activation of the p53 signaling pathway and subsequent anti-proliferative effects in cancer cells. The detailed protocols and workflows presented in this guide offer a framework for researchers to further investigate the therapeutic potential of GSK2830371 and other WIP1 inhibitors. The synergistic effects observed with MDM2 inhibitors highlight a promising combination strategy for the treatment of p53 wild-type cancers.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel assay for screening WIP1 phosphatase substrates in nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biogot.com [biogot.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. WIP1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
The Downstream Effects of Wip1 Inhibition by GSK2830371: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and tumor suppressor pathways.[1][2][3] Its overexpression, often through gene amplification, is implicated in the pathogenesis of various cancers, including breast, ovarian, and liver cancers.[3][4] Wip1 exerts its oncogenic effects by dephosphorylating and inactivating key proteins in the DDR cascade, most notably the tumor suppressor p53 and upstream kinases such as ATM and Chk2.[2][5][6] This action effectively dampens the cellular response to genotoxic stress, allowing damaged cells to evade cell cycle arrest and apoptosis, thereby promoting tumorigenesis.[5]
GSK2830371 is a potent and selective, orally available, allosteric inhibitor of Wip1 phosphatase.[5][7] By binding to a flap subdomain of Wip1, GSK2830371 not only inhibits its enzymatic activity but also facilitates its proteasomal degradation.[4] This dual mechanism of action leads to the sustained activation of the p53 pathway and the broader DNA damage response, making it a promising therapeutic strategy for cancers with wild-type p53 and amplified PPM1D.[4][5] This technical guide provides an in-depth overview of the core downstream effects of Wip1 inhibition by GSK2830371, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of GSK2830371, both as a single agent and in combination with other therapies.
| Cell Line | Cancer Type | GSK2830371 GI₅₀ (µM) | Notes | Reference |
| MCF-7 | Breast Carcinoma | 2.65 ± 0.54 | PPM1D-amplified, p53 wild-type | [8] |
| RBE | Liver Adenocarcinoma | >10 | Minimal growth inhibitory activity alone | [1] |
| SK-Hep-1 | Liver Adenocarcinoma | >10 | Minimal growth inhibitory activity alone | [1] |
| Table 1: Single-Agent Activity of GSK2830371. GI₅₀ (50% growth inhibition) values highlight that GSK2830371 has modest single-agent antiproliferative effects in some cell lines, particularly those without PPM1D amplification. |
| Cell Line | Combination Agent | GSK2830371 Concentration (µM) | Fold Decrease in Combination Agent GI₅₀/IC₅₀ | Reference |
| RBE | HDM201 | 2.5 | ~2-fold (GI₅₀) | [1] |
| SK-Hep-1 | HDM201 | 2.5 | ~2-fold (GI₅₀) | [1] |
| RBE | HDM201 | 2.5 | ~4-fold (IC₅₀) | [9] |
| SK-Hep-1 | HDM201 | 2.5 | ~4-fold (IC₅₀) | [9] |
| NGP | Nutlin-3 | 2.5 | 2.1-fold | [2] |
| HCT116+/+ | Nutlin-3 | 2.5 | 2.4-fold | [2] |
| U2OS | RG7388 | 1.25 | 5.3-fold | [2] |
| Table 2: Potentiation of MDM2 Inhibitors by GSK2830371. This table demonstrates the synergistic or potentiating effect of GSK2830371 in combination with MDM2 inhibitors, leading to a significant reduction in the concentration of the MDM2 inhibitor required to achieve a biological effect. |
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Time Point (hours) | Reference | |---|---|---|---|---|---| | RBE | HDM201 (0.1 µM) | Increased | Decreased | No significant change | 24 |[1] | | RBE | HDM201 (0.1 µM) + GSK2830371 (2.5 µM) | Increased | Decreased | No significant change | 24 |[1] | | SK-Hep-1 | HDM201 (1 µM) | No significant change | No significant change | Increased | 24 |[1] | | SK-Hep-1 | HDM201 (1 µM) + GSK2830371 (2.5 µM) | No significant change | No significant change | Markedly Increased | 24 |[1] | | MCF-7 | GSK2830371 (0.5 µM) | Increased | Not specified | Increased at later time points | 24 |[7] | Table 3: Effect of GSK2830371 on Cell Cycle Distribution. Inhibition of Wip1, particularly in combination with MDM2 inhibitors, leads to cell cycle arrest, primarily at the G1 and G2/M checkpoints.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GSK2830371.
Protocol 1: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is used to assess the effect of GSK2830371 on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
GSK2830371 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.[3]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of GSK2830371 in complete medium. For combination studies, prepare a fixed concentration of GSK2830371 with serial dilutions of the combination agent (e.g., an MDM2 inhibitor). Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO₂ incubator.[1]
-
Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ values using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-p53 (Ser15)
This protocol is used to detect the on-target effect of GSK2830371 by measuring the phosphorylation of p53 at Serine 15.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p53 (Ser15), anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented RIPA buffer.[3]
-
Protein Quantification: Scrape and collect the cell lysates. Centrifuge to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[3]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total p53 and a loading control like β-actin to normalize the results.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
This protocol is used to measure the change in expression of p53 target genes (e.g., CDKN1A (p21), MDM2) following treatment with GSK2830371.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After treatment, wash cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.[11]
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[11]
-
RT-qPCR:
-
Prepare the reaction mix containing cDNA, primers, and master mix.
-
Run the RT-qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Perform a melt curve analysis at the end of the run to verify product specificity (for SYBR Green).[11]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Mandatory Visualization
The following diagrams were created using the Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Conclusion
The inhibition of Wip1 phosphatase by GSK2830371 represents a targeted therapeutic strategy to restore the function of the p53 tumor suppressor pathway in cancers where it is otherwise compromised by Wip1 overexpression. The downstream effects are characterized by the increased phosphorylation and activation of key DDR proteins, leading to the transcriptional upregulation of p53 target genes. This, in turn, results in significant anti-proliferative and pro-apoptotic outcomes, such as cell cycle arrest and programmed cell death. The potentiation of MDM2 inhibitors by GSK2830371 underscores the potential for combination therapies to achieve a more robust and durable anti-cancer response. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Wip1 inhibition.
References
- 1. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. bb3r.de [bb3r.de]
- 11. benchchem.com [benchchem.com]
(R)-GSK 2830371: A Technical Guide to its Impact on Chk2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK 2830371 is a potent and highly selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. Wip1 is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA Damage Response (DDR) pathway. In response to cellular stressors such as DNA double-strand breaks, the DDR pathway is activated to orchestrate cell cycle arrest, DNA repair, or apoptosis. Key effector proteins in this pathway, including ATM, p53, and Chk2, are activated through phosphorylation. Wip1 acts to terminate this signal by dephosphorylating and inactivating these key proteins, thereby allowing cells to resume proliferation.
In many cancers, Wip1 is overexpressed or amplified, leading to a dampened DDR and promoting cancer cell survival and resistance to genotoxic therapies. This compound inhibits Wip1 phosphatase activity, preventing the dephosphorylation of its substrates. This leads to the sustained phosphorylation and activation of key DDR proteins, most notably Checkpoint Kinase 2 (Chk2), a crucial tumor suppressor. This guide provides an in-depth technical overview of the effect of this compound on Chk2 phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Wip1 Phosphatase | 6 nM | [1][2] |
| GI50 | MCF-7 (Breast Carcinoma) | 2.65 µM (± 0.54 SEM) | [1] |
| GI50 | DOHH2 (Lymphoma) | Potent Activity | [1][2] |
| GI50 | MX-1 (Breast Carcinoma) | Potent Activity | [1][2] |
| GI50 | IMR-32 (Neuroblastoma, p53 WT) | Growth Inhibition Observed | [3] |
| GI50 | SH-SY5Y (Neuroblastoma, p53 WT) | Growth Inhibition Observed | [3] |
| GI50 | SK-N-AS (Neuroblastoma, p53 mutant) | No Pronounced Effect | [3] |
Table 2: In Vivo Activity and Pharmacodynamic Effects of this compound
| Animal Model | Cell Line | Treatment | Effect | Reference |
| Mouse Xenograft | DOHH2 | 150 mg/kg, p.o., BID for 14 days | 41% Tumor Growth Inhibition | [1] |
| Mouse Xenograft | DOHH2 | 150 mg/kg, p.o., TID for 14 days | 68% Tumor Growth Inhibition | [1] |
| Mouse Xenograft | DOHH2 | - | Increased p-Chk2 (T68) & p-p53 (S15) | [1][2] |
| Orthotopic Xenograft | SH-SY5Y | 50 mg/kg, once | Increased p-Chk2 (T68) & p-p53 (S15) in tumors | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism by which this compound enhances Chk2 phosphorylation is through the inhibition of Wip1 phosphatase. The following diagram illustrates this signaling cascade.
Caption: Mechanism of this compound action on the Chk2 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's effect on Chk2 phosphorylation are provided below.
Western Blot for Phospho-Chk2 (Thr68) Detection
This protocol is a standard method to qualitatively and semi-quantitatively measure the levels of phosphorylated Chk2 in cell lysates.
Caption: Standard workflow for Western blot analysis of Chk2 phosphorylation.
Methodology:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk2 at Threonine 68 (e.g., Cell Signaling Technology, Cat# 2661, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total Chk2 or a housekeeping protein like GAPDH or β-actin.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to assess the effect of this compound on cell proliferation and viability.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Methodology:
-
Cell Seeding:
-
Seed 200–400 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 7 days) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells. Calculate the 50% growth inhibition (GI50) values by plotting the percentage of growth inhibition versus the log of the compound concentration.
-
In Vivo Xenograft Study for Pharmacodynamic Analysis
This protocol outlines a general procedure to assess the in vivo efficacy and pharmacodynamic effects of this compound on tumor growth and Chk2 phosphorylation in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 DOHH2 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 75 or 150 mg/kg, twice or three times daily).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volumes throughout the study to determine tumor growth inhibition.
-
For pharmacodynamic analysis, harvest tumors at specific time points after the last dose.
-
Process the tumor tissue for protein extraction and perform Western blotting as described above to assess the levels of phosphorylated Chk2 (Thr68).
-
Conclusion
This compound is a specific and potent inhibitor of Wip1 phosphatase that effectively increases the phosphorylation of the key DNA damage response protein, Chk2, at its activating site, Threonine 68. This sustained activation of Chk2, along with other Wip1 substrates, enhances the anti-tumor effects of the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of Wip1 inhibition and the role of Chk2 activation in cancer therapy.
References
GSK2830371: A Technical Guide to a Potent and Selective Wip1 Phosphatase Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2][3] Wip1 is a key negative regulator of the p53 tumor suppressor pathway and other critical DNA damage response (DDR) proteins.[2][4] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of p53 and its upstream kinases, such as ATM and Chk2.[2][3] This leads to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[2][3] This technical guide provides a comprehensive overview of the foundational research on GSK2830371, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a "flap" subdomain near the catalytic site of Wip1, a region that is structurally divergent from other members of the protein phosphatase 2C (PP2C) family.[5] This unique binding site confers high selectivity for Wip1.[5] Inhibition of Wip1 by GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response pathway.[2][5] In the presence of cellular stress, such as DNA damage, this leads to the sustained phosphorylation and activation of proteins including p53 at Serine 15 (p53-S15), Chk2 at Threonine 68 (Chk2-T68), ATM at Serine 1981 (ATM-S1981), and H2AX at Serine 139 (γH2AX).[1] The sustained activation of the p53 pathway can result in cell cycle arrest and apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of GSK2830371 across various assays and cell lines.
Table 1: In Vitro Biochemical and Cellular Activity of GSK2830371
| Parameter | Target/Cell Line | Value (nM) | Assay Type | Reference(s) |
| IC50 | Wip1 phosphatase (cell-free) | 6 | Cell-free phosphatase assay | [1] |
| IC50 | His-tagged PPM1D (1-420) | 86.3 | Functional assay | [1] |
| IC50 | Human Wip1 (2-420) | 6 | Diphosphate (B83284) hydrolysis assay | [1] |
| IC50 | phospho-p38 MAPK (T180) dephosphorylation | 13 | Cell-free dephosphorylation assay | [6] |
| IC50 | phospho-p53 (S15) dephosphorylation | 12 | Cell-free dephosphorylation assay | [5] |
| GI50 | MCF-7 (Breast Carcinoma) | 2650 ± 540 | Growth inhibition assay | [6] |
| IC50 | MCF-7 (Breast Carcinoma) | 9500 | Cell proliferation assay | [1] |
Table 2: In Vivo Activity of GSK2830371
| Animal Model | Tumor Type | Dosage and Schedule | Outcome | Reference(s) |
| Mouse Xenograft | DOHH2 (Lymphoma) | 150 mg/kg, p.o. | Increased phosphorylation of Chk2 (T68) and p53 (S15); decreased Wip1 protein levels | [1][6] |
| Mouse Xenograft | DOHH2 (Lymphoma) | 75 or 150 mg/kg, BID, p.o. for 14 days | 41% and 68% tumor growth inhibition, respectively | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of GSK2830371 are provided below.
In Vitro Wip1 Phosphatase Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of GSK2830371 on Wip1 phosphatase.
Materials:
-
Recombinant human Wip1 phosphatase (2-420)
-
Fluorescein diphosphate (FDP) substrate
-
GSK2830371
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
DMSO
-
384-well plates
-
Spectramax microplate reader
Procedure:
-
Prepare a serial dilution of GSK2830371 in DMSO.
-
Add the GSK2830371 dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 50 µM FDP substrate to each well.
-
Initiate the reaction by adding 10 nM Wip1 in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the fluorescent signal on a Spectramax microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the effect of GSK2830371 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
GSK2830371
-
DMSO
-
96-well clear or white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of 200–400 cells per well and incubate overnight.[1]
-
Prepare a serial dilution of GSK2830371 in complete cell culture medium.
-
Treat the cells with the GSK2830371 dilutions or DMSO (vehicle control).
-
Incubate the plate for 7 days.[1]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the on-target effects of GSK2830371 by measuring the phosphorylation of Wip1 substrates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
GSK2830371
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (S15), anti-total p53, anti-Wip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with GSK2830371 at the desired concentration and for various time points.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with supplemented RIPA buffer.
-
Scrape and collect the cell lysates, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagram
References
- 1. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-GSK 2830371 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK 2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Wip1 is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][4] By binding to a unique "flap" subdomain near the catalytic site of Wip1, this compound induces a conformational change that inhibits its phosphatase activity.[1] This inhibition leads to the sustained phosphorylation and activation of key proteins in the p53 signaling pathway, including p53, ATM, Chk2, and H2AX, ultimately promoting cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and target protein phosphorylation.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 461.02 g/mol | [3][5] |
| Formula | C₂₃H₂₉ClN₄O₂S | [3][5] |
| CAS Number | 1404456-53-6 | [3][5] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [3][5] |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. | [3][6] |
Data Presentation: In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: Single Agent In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time | Assay Type | Reference |
| MCF7 | Breast Carcinoma | IC₅₀ | 9.5 | 24 h | Function Assay | [2] |
| MCF7 | Breast Carcinoma | GI₅₀ | 2.65 ± 0.54 | Not Specified | Growth Inhibition | [6] |
Table 2: Synergistic Effects of this compound in Combination with other Agents
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| DOHH2 | Lymphoid | Doxorubicin | Synergistic antiproliferative effect | [1][2] |
| MX-1 | Breast Carcinoma | Doxorubicin | Synergistic antiproliferative effect | [2] |
| RBE | Liver Adenocarcinoma | RG7388 (MDM2i) | Increased growth inhibition and cytotoxicity | [7] |
| SK-Hep-1 | Liver Adenocarcinoma | RG7388 (MDM2i) | Increased growth inhibition and cytotoxicity | [7] |
| MCF7 | Breast Cancer | Nutlin-3 (B1677040) (MDM2i) | Enhanced suppression of cell proliferation | [8] |
| MCF7 | Breast Cancer | Nutlin-3 + Doxorubicin | Increased sensitivity and apoptosis | [8] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for cell-based assays.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound cell treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on cell proliferation and viability by measuring ATP levels, which is an indicator of metabolically active cells.[9]
Materials:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[10]
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 to 10 µM.[6]
-
Include a DMSO vehicle control corresponding to the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or up to 7 days).[2][4]
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells and plot the dose-response curve to determine the GI₅₀ or IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is used to detect the on-target effects of this compound by measuring the phosphorylation of its downstream targets, such as p53 (Ser15) and Chk2 (T68).[2][4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (T68), anti-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 50 µM) or DMSO for various time points (e.g., 0-8 hours).[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of supplemented RIPA buffer to each well and incubate on ice for 10-15 minutes.
-
-
Protein Quantification:
-
Scrape the cell lysates, collect them, and centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay:
-
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.[5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading and normalize the data to the vehicle control to determine the fold-change in caspase activity.
Conclusion
This compound is a valuable research tool for investigating the Wip1-p53 signaling axis and its role in cancer biology. The protocols outlined above provide a framework for assessing the cellular effects of this potent and selective Wip1 inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to synergize with genotoxic agents and MDM2 inhibitors highlights its potential for combination therapies in cancers with a functional p53 pathway.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of GSK2830371 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo dosing and administration of GSK2830371, a selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D), in mouse models. The protocols outlined below are based on established preclinical studies and are intended to assist in the design and execution of in vivo efficacy and pharmacodynamic experiments.
Mechanism of Action
GSK2830371 inhibits Wip1 phosphatase, a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][2] Inhibition of Wip1 leads to the increased phosphorylation and activation of key proteins in the DDR pathway, including p53 at serine 15 (p53-Ser15), CHK2 at threonine 68 (Chk2-T68), and H2AX at serine 139 (γH2AX).[1][3] This activation of the p53 pathway can result in cell cycle arrest and apoptosis in cancer cells that possess wild-type TP53.[1]
Signaling Pathway of GSK2830371 Action
Caption: GSK2830371 inhibits Wip1, leading to increased phosphorylation of p53, Chk2, and H2AX, and subsequent apoptosis or cell cycle arrest.
In Vivo Dosing and Administration Data
The following tables summarize quantitative data from various in vivo studies of GSK2830371 in mice.
| Parameter | Details | Reference |
| Mouse Models | Nude mice, NRG immunocompromised mice | [1][4] |
| Tumor Models | DOHH2 tumor xenografts, K562-p21-ffLuc xenograft, SH-SY5Y orthotopic xenograft | [1][3][4][5] |
| Administration Routes | Oral (p.o.), Intraperitoneal (i.p.) | [1][3][4] |
| Oral Dosing Regimens | ||
| Dosage (mg/kg) | Frequency | Reference |
| 75 | Twice Daily (BID) | [1] |
| 150 | Twice Daily (BID) | [1][6] |
| 150 | Thrice Daily (TID) | [1][6] |
| 150 | 3 doses over 24h | [1] |
| Intraperitoneal Dosing Regimens | ||
| Dosage (mg/kg) | Frequency | Reference |
| 25 | Daily for 21 days | [4] |
| 50 | Single dose | [4] |
| Vehicle Formulations | |
| Composition | Reference |
| 2% DMSO and 40% Captisol in water, pH 4.0 | [1] |
| 5% DMSO, 20% Cremophor EL, and 75% water | [1] |
Experimental Protocols
Protocol 1: Preparation of GSK2830371 for Oral Administration
Materials:
-
GSK2830371 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Captisol® or Cremophor® EL
-
Sterile water
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (if using Captisol)
Procedure:
Vehicle Preparation (Example 1: Captisol-based): [1]
-
Prepare a 40% (w/v) solution of Captisol in sterile water.
-
Add 2% (v/v) DMSO to the Captisol solution.
-
Adjust the pH of the final solution to 4.0.
Vehicle Preparation (Example 2: Cremophor EL-based): [1]
-
Combine 5% DMSO, 20% Cremophor EL, and 75% sterile water by volume.
GSK2830371 Formulation:
-
Calculate the required amount of GSK2830371 powder based on the desired concentration and the total volume needed for the dosing group.
-
Add the GSK2830371 powder to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Visually inspect for any particulates.
-
Prepare the formulation fresh before each administration.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a subcutaneous xenograft model.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of GSK2830371 in a xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., DOHH2) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe mice for any signs of toxicity.
-
-
Study Termination: Euthanize mice when tumors reach the endpoint criteria.
-
Endpoint Analysis:
-
Excise tumors and weigh them.
-
Process a portion of the tumor for pharmacodynamic analysis (see Protocol 3).
-
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
Objective: To assess the in vivo target engagement of GSK2830371 by measuring the phosphorylation of Wip1 substrates in tumor tissue.
Procedure:
-
Tumor Homogenization:
-
Excise tumors from euthanized mice and immediately snap-freeze them in liquid nitrogen.
-
Store at -80°C until analysis.
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the tumor lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies specific for:
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the phosphorylation of p53 and Chk2 in the GSK2830371-treated group compared to the vehicle control group indicates target engagement.[1][3] A decrease in total Wip1 protein concentration may also be observed.[3]
-
References
Application Notes and Protocols for Western Blot Analysis of Phospho-p53 (Ser15) Following GSK2830371 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated p53 at serine 15 (p-p53 Ser15) by Western blot in cell lines treated with GSK2830371, a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1).
Introduction
GSK2830371 is a potent and selective allosteric inhibitor of WIP1 phosphatase (also known as PPM1D).[1] WIP1 is a negative regulator of the p53 tumor suppressor protein.[2][3][4] In response to cellular stress, such as DNA damage, p53 is phosphorylated at multiple sites, including Serine 15, which is crucial for its activation and stabilization.[5] WIP1 directly dephosphorylates p53 at Ser15, thus attenuating the p53-mediated stress response.[3][4] By inhibiting WIP1, GSK2830371 treatment leads to a sustained increase in the phosphorylation of p53 at Ser15, thereby enhancing its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][3][6] This protocol details the methodology to quantify the increase in p-p53 (Ser15) levels upon GSK2830371 treatment using Western blotting.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of p53 regulation by WIP1 and the experimental workflow for the Western blot protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of DNA Damage Markers Following GSK2830371 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the WIP1 phosphatase inhibitor, GSK2830371, to induce and visualize DNA damage in cells via immunofluorescence staining of key markers, γH2AX and 53BP1.
Introduction
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). WIP1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) by dephosphorylating and inactivating key proteins, thereby promoting a return to cellular homeostasis after DNA damage.[1][2] Key targets of WIP1 include ATM, Chk2, p53, and the histone variant H2AX.[1][3]
By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of these critical DDR proteins, leading to their sustained activation and an amplified DNA damage signal.[3][4] This makes GSK2830371 a valuable tool for studying the DNA damage response and for sensitizing cancer cells to DNA-damaging agents.[5] One of the earliest and most sensitive markers of DNA double-strand breaks (DSBs) is the phosphorylation of H2AX at serine 139, forming γH2AX.[6] This phosphorylation event initiates the recruitment of a cascade of DNA repair proteins, including 53BP1, to the site of damage, forming distinct nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[2]
This document provides a comprehensive guide for utilizing GSK2830371 to induce detectable DNA damage and outlines a detailed protocol for the subsequent immunofluorescent staining and analysis of γH2AX and 53BP1 foci.
Mechanism of Action of GSK2830371 in DNA Damage Response
GSK2830371 allosterically inhibits WIP1 phosphatase. This leads to the accumulation of phosphorylated proteins involved in the DNA damage response. The inhibition of WIP1 prevents the dephosphorylation of γH2AX, leading to the persistence of γH2AX foci at DNA damage sites. This sustained signaling promotes cell cycle arrest and apoptosis.[4]
Experimental Protocols
Materials and Reagents
-
Cell Lines: U2OS, MCF7, or other relevant cell lines.
-
GSK2830371: Stock solution in DMSO.
-
Culture Medium: As required for the specific cell line.
-
Coverslips: Sterile, glass.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.3% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-γH2AX (Ser139) antibody.
-
Mouse anti-53BP1 antibody.
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate.
-
Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594 conjugate.
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
GSK2830371 Treatment:
-
Prepare working solutions of GSK2830371 in culture medium from a DMSO stock. A final concentration of 0.5 µM is a good starting point based on published data.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the GSK2830371-treated wells.
-
Replace the culture medium with the GSK2830371-containing or vehicle control medium.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in 5% BSA in PBS according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in 5% BSA in PBS.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture images from at least 10 random fields per condition.
-
Quantify the number of γH2AX and 53BP1 foci per nucleus using image analysis software such as ImageJ (Fiji) or CellProfiler.[6] A nucleus is typically considered positive if it contains ≥ 5 foci.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.
Table 1: Quantification of DNA Damage Foci Following GSK2830371 Treatment
| Treatment Group | Concentration (µM) | Average γH2AX Foci per Nucleus (± SEM) | Percentage of γH2AX Positive Nuclei (%) | Average 53BP1 Foci per Nucleus (± SEM) | Percentage of 53BP1 Positive Nuclei (%) |
| Vehicle (DMSO) | 0 | 2.1 ± 0.3 | 15 | 1.8 ± 0.2 | 12 |
| GSK2830371 | 0.5 | 15.8 ± 1.2 | 85 | 12.5 ± 1.1 | 78 |
| GSK2830371 | 1.0 | 25.4 ± 2.1 | 95 | 21.7 ± 1.9 | 91 |
Note: The data presented in this table is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary depending on the cell line and experimental conditions.
Expected Results
Treatment of cells with GSK2830371 is expected to result in a significant, dose-dependent increase in the number of γH2AX and 53BP1 foci per nucleus compared to vehicle-treated control cells.[3] This reflects the inhibition of WIP1 phosphatase and the resulting accumulation of phosphorylated DNA damage response proteins. The co-localization of γH2AX and 53BP1 foci can also be assessed to confirm the activation of the DNA double-strand break repair pathway.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak Signal:
-
Increase primary antibody concentration or incubation time.
-
Check the excitation and emission wavelengths of the fluorophores.
-
Ensure the mounting medium is fresh.
-
-
No Foci Observed:
-
Confirm the activity of GSK2830371.
-
Ensure the cell line is proficient in the DNA damage response pathway.
-
Check the integrity of the primary and secondary antibodies.
-
By following these detailed application notes and protocols, researchers can effectively utilize GSK2830371 to study the DNA damage response and quantify the formation of DNA damage markers through immunofluorescence.
References
- 1. Dephosphorylation of γH2AX by WIP1: An important homeostatic regulatory event in DNA repair and cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay (CCK-8) with GSK2830371
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and highly selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] WIP1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) and the p53 signaling pathway.[3][4] By dephosphorylating key proteins such as p53, ATM, Chk2, and γH2AX, WIP1 helps to terminate the DDR and allows cells to resume proliferation.[3][5] In several cancers, the PPM1D gene is amplified, leading to overexpression of WIP1, which in turn suppresses p53's tumor-suppressing functions.[3]
GSK2830371 inhibits WIP1 with a half-maximal inhibitory concentration (IC₅₀) of 6 nM in cell-free assays.[1][2] This inhibition leads to the sustained phosphorylation and activation of the p53 pathway, resulting in cell cycle arrest, senescence, or apoptosis, particularly in cancer cells with wild-type p53 and PPM1D amplification.[3][6] These application notes provide a detailed protocol for assessing the effect of GSK2830371 on cell viability using the Cell Counting Kit-8 (CCK-8) assay.
Mechanism of Action of GSK2830371
GSK2830371's primary mechanism of action is the inhibition of WIP1 phosphatase. This leads to the hyper-phosphorylation and activation of key proteins in the DNA damage response pathway. The downstream effects include:
-
Activation of p53: GSK2830371 treatment increases the phosphorylation of p53 at Serine 15, enhancing its stability and transcriptional activity.[1][3]
-
Induction of p53 target genes: Activated p53 upregulates the expression of its target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.[6]
-
Cell Cycle Arrest: Treatment with GSK2830371 can lead to an accumulation of cells in the G1 and G2 phases of the cell cycle in a p21-dependent manner.[3]
-
Apoptosis Induction: In p53 wild-type cells, GSK2830371 can induce apoptosis, often mediated by the Chk2/p53 pathway.[7]
-
Synergistic Effects: GSK2830371 has been shown to potentiate the cytotoxic effects of DNA-damaging agents (e.g., doxorubicin) and MDM2 inhibitors (e.g., nutlin-3 (B1677040), HDM201).[3][8][9][10]
Data Presentation
The following tables summarize quantitative data from studies using GSK2830371 in cell-based assays.
Table 1: In Vitro Efficacy of GSK2830371
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (WIP1 inhibition) | 6 nM | Cell-free | [1][2] |
| GI₅₀ (50% growth inhibition) | 2.65 µM | MCF-7 | [1] |
Table 2: Effect of GSK2830371 on Cell Viability in Combination with Other Agents
| Cell Line | Combination Agent | Effect | Reference |
| MCF-7 | Doxorubicin | Potentiated doxorubicin-induced cell death | [3] |
| MCF-7 | Nutlin-3 | Potentiated nutlin-3-induced cell death | [3] |
| RBE & SK-Hep-1 | HDM201 (MDM2 inhibitor) | Two-fold decrease in GI₅₀ and four-fold decrease in IC₅₀ of HDM201 | [8][9] |
| Neuroblastoma cell lines | Doxorubicin, Etoposide | Enhanced cytotoxicity | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps to determine the effect of GSK2830371 on the viability of cancer cells.
Materials:
-
GSK2830371 (stored as a stock solution in DMSO at -20°C or -80°C)[1]
-
Cancer cell line of interest (e.g., MCF-7, with PPM1D amplification and wild-type p53)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Sterile PBS
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[11][12]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.[11][12]
-
-
Drug Treatment:
-
Prepare serial dilutions of GSK2830371 in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK2830371.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest GSK2830371 concentration).
-
For combination studies, treat cells with GSK2830371 and the second compound simultaneously.
-
-
Incubation:
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of the CCK-8 solution to each well.[11][12][13] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator.[11][12][13] The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[11][12]
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the cell viability against the log of the GSK2830371 concentration to determine the GI₅₀ value.
-
Mandatory Visualizations
Caption: A flowchart of the CCK-8 experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Clonogenic Survival Assay Using GSK2830371
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), a key negative regulator of the p53 tumor suppressor pathway. By inhibiting WIP1, GSK2830371 enhances the phosphorylation of p53 and other downstream targets, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The clonogenic survival assay is a critical in vitro method to assess the long-term effects of cytotoxic agents on the reproductive integrity of single cells. This document provides a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of GSK2830371 and summarizes key findings from relevant studies.
Introduction
The clonogenic assay, a gold standard for measuring the in vitro reproductive viability of cells, determines the ability of a single cell to proliferate into a colony of at least 50 cells. This assay is paramount in cancer research to evaluate the cytotoxic and cytostatic effects of novel therapeutic agents. GSK2830371, by targeting the WIP1 phosphatase, restores and enhances p53-mediated tumor suppression.[1] This application note details a robust protocol for assessing the impact of GSK2830371 on the clonogenic survival of cancer cells and presents quantitative data from studies utilizing this inhibitor.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of GSK2830371 on cancer cell lines, both as a single agent and in combination with other therapies.
Table 1: Single-Agent Activity of GSK2830371 in Clonogenic Survival Assays
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MES-SA | Uterine Leiomyosarcoma (p53 WT) | LC50 | 8.2 ± 0.4 µM | [2] |
| SK-UT-1 | Uterine Leiomyosarcoma (p53 MUT) | Effect at ≤ 30 µM | Slight inhibition at 10 and 30 µM | [2] |
| SK-LMS-1 | Uterine Leiomyosarcoma (p53 MUT) | Effect at ≤ 30 µM | Slight inhibition at 10 and 30 µM | [2] |
| SK-Hep-1 | Liver Adenocarcinoma | Effect on Colony Formation | Minimal effects (<20%) | [3] |
| RBE | Liver Adenocarcinoma | Effect on Colony Formation | Minimal effects (<20%) | [3] |
| HCT116+/+ | Colorectal Carcinoma | Effect on Clonogenic Efficiency | No reduction alone | [4] |
Table 2: Potentiation of Anti-cancer Agents by GSK2830371 in Clonogenic Survival Assays
| Cell Line | Combination Agent | GSK2830371 Concentration | Effect | Reference |
| RBE | HDM201 | 2.5 µM | Significantly reduced colony formation | [3] |
| SK-Hep-1 | HDM201 | 2.5 µM | Significantly reduced colony formation | [3] |
| MES-SA | RG7388 | 2.5 µM | Inhibition of colony formation (p=0.08) | [2] |
| MES-SA | HDM201 | 2.5 µM | Inhibition of colony formation (p=0.06) | [2] |
| HCT116+/+ | Nutlin-3 (0.5 x GI50) | 2.5 µM | Significantly decreased clonogenic efficiency (P = 0.008) | [4] |
Experimental Protocols
This section provides a detailed methodology for a clonogenic survival assay to assess the effects of GSK2830371. This protocol is adapted from established methods.[3]
Materials
-
GSK2830371 (prepared in DMSO)
-
Cancer cell line of interest (e.g., RBE, SK-Hep-1, MES-SA)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in 6-well plates at a predetermined density (e.g., 200-800 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with GSK2830371:
-
Prepare serial dilutions of GSK2830371 in complete culture medium. A typical concentration range to test is 0.1 µM to 30 µM.[2]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of GSK2830371 used.
-
For combination studies, treat cells with a fixed, sub-lethal concentration of GSK2830371 (e.g., 2.5 µM) in combination with the other agent.[2][3]
-
Carefully remove the medium from the wells and replace it with the drug-containing medium.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).[3]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium and replace it with fresh, drug-free complete culture medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the cell line's doubling time.
-
-
Staining and Colony Counting:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) or a methanol/acetic acid solution and incubating for 10-15 minutes.
-
Remove the fixative and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Plating Efficiency (PE): PE (%) = (Number of colonies in control wells / Number of cells seeded) x 100
-
Surviving Fraction (SF): SF = (Number of colonies in treated wells / (Number of cells seeded x PE/100))
-
Mandatory Visualization
Caption: Experimental workflow for the clonogenic survival assay with GSK2830371.
Caption: Signaling pathway of GSK2830371 action.
References
- 1. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Xenograft Mouse Model Study Design with GSK2830371: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing a xenograft mouse model study to evaluate the in vivo efficacy of GSK2830371, a selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1).[1] Wip1 is a negative regulator of key proteins in the DNA damage response (DDR) and tumor suppression pathways, including p53, ATM, and Chk2.[2][3][4][5][6] Inhibition of Wip1 by GSK2830371 leads to the hyperactivation of these pathways, resulting in cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[7][8][9] These protocols are intended to provide a framework for preclinical studies aimed at assessing the anti-tumor activity of GSK2830371 in a subcutaneous xenograft model.
Introduction to GSK2830371 and its Mechanism of Action
GSK2830371 is a potent and highly selective inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[1] Wip1, a member of the PP2C family of phosphatases, plays a critical role in terminating the DNA damage response and promoting cell survival.[3][4] In many cancers, Wip1 is overexpressed, leading to the suppression of tumor suppressor pathways.[2] GSK2830371 works by allosterically inhibiting Wip1, which prevents the dephosphorylation of key Wip1 substrates.[1] This leads to the sustained phosphorylation and activation of proteins such as p53 at Serine 15, Chk2 at Threonine 68, and ATM at Serine 1981.[1][5] The activation of the p53 pathway is a crucial downstream effect, inducing the expression of target genes like p21 and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[7][10] Consequently, GSK2830371 shows anti-proliferative activity in cancer cell lines with wild-type TP53.[1]
Signaling Pathway of GSK2830371 Action
Caption: Signaling pathway illustrating the mechanism of action of GSK2830371.
Recommended Cancer Cell Lines for Xenograft Studies
The selection of an appropriate cancer cell line is critical for the success of a xenograft study with GSK2830371. As the drug's efficacy is closely linked to the p53 pathway, it is recommended to use cell lines with wild-type TP53.
| Cell Line | Cancer Type | p53 Status | Notes |
| DOHH2 | B-cell Lymphoma | Wild-type | Has been used in GSK2830371 xenograft studies.[1] |
| MCF7 | Breast Adenocarcinoma | Wild-type | PPM1D amplified; sensitive to GSK2830371.[1][11] |
| IMR-32 | Neuroblastoma | Wild-type | Shows sensitivity to GSK2830371.[3][7] |
| SH-SY5Y | Neuroblastoma | Wild-type | Demonstrates p53-dependent apoptosis with GSK2830371.[3] |
| Z-138 | Mantle Cell Lymphoma | Wild-type | Sensitive to GSK2830371-induced apoptosis.[7] |
| SK-N-AS | Neuroblastoma | Mutant | Can be used as a negative control for p53-dependent effects.[3] |
Experimental Protocols
Cell Culture
-
Culture selected cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain exponential growth. Ensure cells are at 70-80% confluency before harvesting for implantation.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring:
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
GSK2830371 Formulation and Administration
Vehicle Preparation (Example):
-
5% DMSO (Dimethyl sulfoxide)
-
20% Cremophor EL
-
75% Sterile Water
Formulation Protocol:
-
Weigh the required amount of GSK2830371 powder.
-
Dissolve the GSK2830371 in DMSO.
-
Add Cremophor EL and mix thoroughly.
-
Add sterile water to the final volume and vortex until a clear solution or a fine suspension is formed.
-
Prepare the formulation fresh daily.
Administration:
-
Dosage: Administer GSK2830371 at a dose of 75-150 mg/kg body weight.[1]
-
Route: Administer orally via gavage.
-
Schedule: Dose the animals twice daily (BID) or three times daily (TID).[1][12] The higher frequency may be necessary to counteract the compound's short half-life in mice.
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
In Vivo Efficacy Assessment
-
Tumor Volume Measurement: Measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record any signs of distress or adverse effects daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive morbidity are observed.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry.
Pharmacodynamic Analysis (Optional)
To confirm the on-target activity of GSK2830371, pharmacodynamic studies can be performed.
Western Blot Analysis of Phospho-p53 (Ser15) and Phospho-Chk2 (T68) in Tumor Xenografts:
-
Sample Collection: In a satellite group of tumor-bearing mice, administer a single dose of GSK2830371. Collect tumor samples at various time points after dosing (e.g., 2, 4, 8 hours) to capture the peak pharmacodynamic effect.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Perform standard Western blotting procedures to detect the levels of phosphorylated and total p53 and Chk2. An increase in the ratio of phosphorylated to total protein will indicate target engagement.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day X (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | N/A | ||
| GSK2830371 (75 mg/kg BID) | 10 | |||
| GSK2830371 (150 mg/kg BID) | 10 |
Statistical Analysis: Analyze the differences in tumor volume and body weight between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Experimental workflow for a xenograft mouse model study with GSK2830371.
Conclusion
This document provides a detailed framework for conducting a xenograft mouse model study to evaluate the anti-tumor efficacy of GSK2830371. Adherence to these protocols will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of this promising Wip1 inhibitor. Careful selection of cell lines, consistent experimental procedures, and thorough data analysis are paramount to the success of these studies.
References
- 1. google.com [google.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 5. DOHH2 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 11. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
Preparing (R)-GSK 2830371 Stock Solutions for In Vitro Use: Application Notes and Protocols
(December 2025)
For Researchers, Scientists, and Drug Development Professionals
(R)-GSK 2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 2C delta (PP2Cδ) or PPM1D.[1] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1] Its overexpression is implicated in several cancers, making it a compelling therapeutic target.[1] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro applications, ensuring accurate and reproducible experimental outcomes.
Compound Information and Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Molecular Weight | 461.02 g/mol | [2][3] |
| Formula | C₂₃H₂₉ClN₄O₂S | [2][3] |
| CAS Number | 1404456-53-6 | [2][3] |
| Purity | ≥98% | [3] |
| Appearance | Crystalline solid/Powder | [4] |
| IC₅₀ | 6 nM for Wip1 phosphatase | [2][3][5][6] |
Solubility Data
This compound exhibits good solubility in common organic solvents used for in vitro studies. It is crucial to use high-purity, anhydrous solvents to ensure the stability and integrity of the compound. Sonication may be required to achieve complete dissolution.[2] It is important to note that using moisture-absorbing DMSO can reduce solubility.[6]
| Solvent | Solubility | References |
| DMSO | ≥92 mg/mL (≥199.55 mM) | [6] |
| 46.1 mg/mL (100 mM) | [2][7] | |
| 25 mg/mL | [4] | |
| Ethanol | 92 mg/mL | [6] |
| 23.1 mg/mL (50.11 mM) | [2] | |
| 25 mg/mL | [4] | |
| Water | Insoluble | [6] |
| DMF | 30 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | [4] |
Protocol for Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.10 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For 46.10 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[5] Stock solutions are stable for up to 6 months at -20°C and for up to 2 years at -80°C.[5]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high-concentration DMSO stock solution must be serially diluted to the desired final concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Example: Preparation of a 10 µM Working Solution
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium or PBS. For example, to make a 1 mM intermediate stock, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock in 198 µL of medium).
-
Final Working Solution: Further dilute the intermediate stock to the final desired concentration. To prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate stock in 990 µL of cell culture medium).
-
Vehicle Control: It is essential to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the treated samples.
Signaling Pathway of this compound
This compound is an allosteric inhibitor of Wip1 phosphatase.[1] Wip1 negatively regulates the DNA damage response (DDR) pathway by dephosphorylating key proteins such as ATM, Chk2, and p53.[2][3] By inhibiting Wip1, this compound leads to the sustained phosphorylation and activation of these tumor-suppressive proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][8]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for conducting in vitro cell-based assays with this compound.
Caption: General workflow for in vitro cell-based assays.
Quality Control and Best Practices
-
Batch-Specific Information: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate stock solution calculations.[3][7]
-
Solvent Purity: Use high-purity, anhydrous solvents to prevent compound degradation.
-
Light Sensitivity: Protect the compound and its solutions from light by using amber or opaque vials and minimizing exposure.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain its stability and activity.
-
Confirm Solubility: Always visually inspect the solution to ensure the compound has fully dissolved before use.
-
Vehicle Control: A vehicle control (e.g., DMSO) at the same final concentration used for the compound treatment is mandatory in all experiments to account for any solvent-induced effects.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK 2830371 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 8. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2830371 for MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2830371, a selective inhibitor of Wip1 phosphatase, in studies involving the MCF-7 human breast cancer cell line. This document includes quantitative data on effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
GSK2830371 is a potent and selective small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of p53 and other DNA damage response proteins, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53, such as MCF-7.[1] These notes are intended to provide researchers with the necessary information to effectively design and execute experiments using GSK2830371 on MCF-7 cells.
Data Presentation
The optimal concentration of GSK2830371 for MCF-7 cells can vary depending on the specific experimental endpoint. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations of GSK2830371 in MCF-7 Cells
| Parameter | Value (µM) | Assay Type | Reference |
| GI₅₀ | 2.65 ± 0.54 | Growth Inhibition (7 days) | [2][3] |
| GI₅₀ | 2.92 | Sulforhodamine B (SRB) assay | [4] |
| IC₅₀ | 9.5 | Cell Proliferation (24 hours) | [2] |
| EC₅₀ | 0.3 | Cell Proliferation (7 days) | [5] |
Table 2: Effective Concentrations of GSK2830371 in Mechanistic Assays on MCF-7 Cells
| Concentration (µM) | Assay Type | Observed Effect | Reference |
| 0.5 | Cell Viability (5 days) | Mild reduction in viable cells | [6] |
| 0.5 | Cell Cycle Analysis (24-72h) | Accumulation in G1 phase at 24h and G2 phase at 48-72h | [6] |
| 0.5 | Western Blot | Rapid phosphorylation of p53 at Ser15; increased p21 levels after 2 days | [6] |
| 2.5 | Western Blot | Time-dependent degradation of WIP1, p53 stabilization, and accumulation of Phospho-p53 (Ser15) over 8 hours | [3][7] |
| 0.001 - 10 | Growth Inhibition | Concentration-dependent effects on cell growth | [2] |
Signaling Pathway
GSK2830371's primary mechanism of action in MCF-7 cells is the inhibition of Wip1 phosphatase, a key negative regulator of the p53 signaling pathway. This leads to the hyperactivation of the p53 pathway in response to cellular stress.
Caption: GSK2830371 inhibits Wip1, preventing p53 dephosphorylation and leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with GSK2830371.
Materials:
-
MCF-7 cells
-
GSK2830371 (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[8]
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
-
Solubilization and Absorbance Reading:
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with GSK2830371.
Materials:
-
MCF-7 cells
-
GSK2830371
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.[9]
-
Treat cells with the desired concentrations of GSK2830371 for a specified duration (e.g., 24-72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of each).[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10]
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle after GSK2830371 treatment.
Materials:
-
MCF-7 cells
-
GSK2830371
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and treat with GSK2830371 as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described for the apoptosis assay.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.[11]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a histogram to visualize the distribution of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of GSK2830371 on MCF-7 cells.
Caption: A typical workflow for studying the effects of GSK2830371 on MCF-7 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing GSK2830371 Efficacy in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] In neuroblastoma, a pediatric cancer with a relatively low frequency of p53 mutations, the p53 pathway is often functionally intact.[2][3] Wip1 acts as a negative regulator of the p53 tumor suppressor pathway.[2][4] By inhibiting Wip1, GSK2830371 enhances the phosphorylation of key proteins in the DNA damage response cascade, including Chk2 and p53, leading to apoptosis in neuroblastoma cells with wild-type p53.[3][4] These application notes provide detailed protocols for assessing the efficacy of GSK2830371 in neuroblastoma cell lines.
Mechanism of Action: Wip1/Chk2/p53 Signaling Pathway
GSK2830371 functions by inhibiting Wip1 phosphatase. This inhibition leads to the sustained phosphorylation and activation of Chk2 and its downstream target, p53.[1][4] Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately leading to programmed cell death in neuroblastoma cells.[4]
Caption: GSK2830371 inhibits Wip1, leading to the activation of the Chk2/p53 pathway and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize the reported efficacy of GSK2830371 in various neuroblastoma cell lines.
Table 1: In Vitro IC50 Values of GSK2830371 in Neuroblastoma Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |
| IMR-32 | Wild-type | 45.3 ± 3.5 | CCK-8 | [4] |
| NGP | Wild-type | 48.5 ± 2.8 | CCK-8 | [4] |
| NB-19 | Wild-type | 43.7 ± 4.1 | CCK-8 | [4] |
| CHLA-255 | Wild-type | 39.8 ± 3.2 | CCK-8 | [4] |
| SH-SY5Y | Wild-type | 53.6 ± 4.6 | CCK-8 | [4] |
| LA-N-6 | Wild-type | 49.2 ± 3.9 | CCK-8 | [4] |
| SK-N-AS | Mutant | >100 | CCK-8 | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability in response to GSK2830371 treatment.
References
- 1. WIP1 phosphatase as a potential therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(R)-GSK 2830371 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of (R)-GSK 2830371. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 2C delta (PP2Cδ) or PPM1D.[1][2] It exerts its inhibitory effect by binding to a "flap" subdomain near the Wip1 catalytic site, leading to a conformational change that inhibits the enzyme's activity.[1] This inhibition results in the sustained phosphorylation and activation of key proteins in the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: The most commonly recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[4][5]
Q3: What are the maximum soluble concentrations of this compound in the recommended solvents?
A3: The solubility of this compound can vary slightly between suppliers, but typical maximum concentrations are provided in the table below.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[4][5] | 46.1 mg/mL[5] |
| Ethanol | 50 mM[4] | 23.05 mg/mL |
Note: Some sources indicate a solubility of up to 199.55 mM (92 mg/mL) in fresh DMSO, highlighting the importance of using high-quality, anhydrous solvents.[3]
Q4: How should I store the powdered form and stock solutions of this compound?
A4:
-
Powder: Store at -20°C for up to 3 years.[5]
-
In solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Q5: I am having trouble dissolving the powdered this compound. What can I do?
A5: If you are experiencing difficulty dissolving the compound, consider the following:
-
Centrifuge the vial: The powder may be dispersed and adhere to the vial walls due to static electricity. Centrifuging the vial before opening will help collect all the powder at the bottom.[5]
-
Sonication: Sonication is recommended to aid dissolution in both DMSO and ethanol.[5]
-
Use fresh, high-quality solvent: Moisture-absorbing solvents like DMSO can have reduced solvating power over time. Using fresh, anhydrous DMSO is recommended for optimal solubility.[3]
Q6: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A6:
-
Suspension vs. Solution: If the prepared mixture is a suspension rather than a clear solution, it is recommended to prepare it fresh for immediate use.[5]
-
Storage of clear solutions: If you have a clear solution, it can be stored at 4°C for up to a week, though preparing it fresh is always the best practice to ensure efficacy.[5]
Q7: I am using this compound in cell culture experiments. Are there any special considerations?
A7: Yes, when using solvents like DMSO in cell-based assays, it is crucial to consider their potential effects on the cells. For in vivo studies with mice, the concentration of DMSO should generally be kept low. For normal mice, a DMSO concentration below 10% is suggested, while for nude or transgenic mice, it should be kept below 2%.[5] It is always recommended to perform a solvent-negative control experiment to confirm that the solvent has no non-specific effects on your experimental model.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 461.02 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.61 mg.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution and sonicate if necessary until the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol yields a clear solution of ≥ 2.5 mg/mL.[6]
-
Initial Dissolution: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Dilution in PEG300: To prepare a 1 mL working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution with Saline: Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting solubility issues.
References
improving GSK 2830371 stability in cell culture media
Welcome to the technical support center for GSK2830371. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of GSK2830371 in cell culture experiments, with a focus on ensuring compound stability and obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: What is GSK2830371 and what is its mechanism of action?
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1] WIP1 is a negative regulator of the p53 tumor suppressor pathway and other key proteins involved in the DNA damage response.[1] By inhibiting WIP1, GSK2830371 leads to increased phosphorylation and activation of p53 and its upstream kinases like ATM and Chk2. This can result in cell cycle arrest and apoptosis in cancer cells that have wild-type p53.[1]
Q2: What are the recommended storage conditions for GSK2830371?
For long-term storage, GSK2830371 powder should be stored at -20°C.[2][3] Stock solutions in DMSO can also be stored at -20°C for up to one year, or at -80°C for up to two years.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Q3: What solvents are recommended for dissolving GSK2830371?
GSK2830371 is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[2] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture media. It is crucial to ensure the final DMSO concentration in the culture media is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Why is it important to assess the stability of GSK2830371 in my cell culture media?
The stability of any small molecule inhibitor in cell culture media is critical for the reproducibility and correct interpretation of experimental results. If GSK2830371 degrades in the media over the course of an experiment, the effective concentration that the cells are exposed to will decrease. This can lead to an underestimation of its potency and efficacy. Therefore, verifying the stability of GSK2830371 under your specific experimental conditions (e.g., media type, serum percentage, cell type, and incubation time) is highly recommended.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with GSK2830371 in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results | Inconsistent compound concentration due to degradation. | Perform a stability study of GSK2830371 in your specific cell culture medium at 37°C over the time course of your experiment. A detailed protocol is provided below. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Inaccurate pipetting of the inhibitor. | Ensure pipettes are properly calibrated and use appropriate pipetting techniques. | |
| Lower than expected potency | Degradation of GSK2830371 in the cell culture medium. | Determine the stability of GSK2830371 in your experimental setup. If degradation is observed, consider replenishing the compound with fresh media at regular intervals. |
| Binding of the compound to serum proteins in the media. | While serum proteins can sometimes stabilize compounds, they can also reduce the free concentration available to the cells. Consider performing experiments in low-serum or serum-free media if your cell line permits. | |
| Cell line is not sensitive to WIP1 inhibition. | Confirm that your cell line has a wild-type p53 status, as the effects of GSK2830371 are often p53-dependent.[1] | |
| Observed cytotoxicity at low concentrations | Off-target effects. | While GSK2830371 is reported to be selective for WIP1, off-target effects are always a possibility with small molecule inhibitors.[2] Consider using a structurally different WIP1 inhibitor as a control to confirm that the observed phenotype is due to WIP1 inhibition. |
| Toxicity of degradation products. | If GSK2830371 is unstable in your media, its degradation products could be cytotoxic. Assessing compound stability is a key step in troubleshooting unexpected toxicity. |
Experimental Protocols
Protocol 1: Assessment of GSK2830371 Stability in Cell Culture Media
This protocol describes a general method to determine the stability of GSK2830371 in a specific cell culture medium using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
GSK2830371
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of GSK2830371 in DMSO.
-
Spike the cell culture medium: Dilute the GSK2830371 stock solution into pre-warmed cell culture medium (with and without your desired percentage of FBS) to the final working concentration you plan to use in your experiments (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Time zero (T=0) sample: Immediately after spiking, take an aliquot of the medium containing GSK2830371. This will serve as your reference for 100% compound stability.
-
Incubation: Aliquot the remaining spiked medium into sterile tubes or wells and incubate at 37°C and 5% CO₂.
-
Time-point sampling: At various time points throughout the typical duration of your experiment (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots from the incubated media.
-
Sample processing: For media containing serum, precipitate the proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis. For serum-free media, you may be able to directly analyze the samples, though a protein precipitation step is still recommended to ensure consistency.
-
Analysis: Analyze the concentration of GSK2830371 in all samples (including the T=0 sample) using a validated HPLC or LC-MS method.
-
Data analysis: Calculate the percentage of GSK2830371 remaining at each time point relative to the T=0 sample.
Protocol 2: Western Blot for Phospho-p53 (Ser15)
This protocol can be used to confirm the on-target activity of GSK2830371 by measuring the phosphorylation of its downstream target, p53.[1]
Materials:
-
Cells of interest
-
GSK2830371
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
Primary antibody against phospho-p53 (Ser15)
-
Primary antibody against total p53
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell seeding and treatment: Seed your cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of GSK2830371 (and a vehicle control) for the desired duration.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with supplemented RIPA buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate.
-
-
Stripping and re-probing (optional): The membrane can be stripped and re-probed for total p53 and a loading control to normalize the data.
Data Presentation
Table 1: Solubility of GSK2830371
| Solvent | Maximum Solubility |
| DMSO | 100 mM[2][4] |
| Ethanol | 50 mM[2][4] |
Table 2: Recommended Storage of GSK2830371
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[4] |
| In Solvent (DMSO) | -20°C | Up to 1 year[3] |
| In Solvent (DMSO) | -80°C | Up to 2 years[3] |
Visualizations
Caption: GSK2830371 inhibits WIP1, preventing the dephosphorylation of p53 and promoting cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing the stability of GSK2830371 in cell culture media.
Caption: A logical workflow for troubleshooting common issues when using GSK2830371.
References
troubleshooting inconsistent results with GSK 2830371
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Wip1 phosphatase inhibitor, GSK2830371.
Frequently Asked Questions (FAQs)
Q1: What is GSK2830371 and what is its mechanism of action?
GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 (Wild-type p53-induced phosphatase 1), also known as PPM1D.[1][2][3] It functions by binding to a unique "flap" subdomain outside the catalytic site of Wip1, locking the enzyme in an inactive conformation.[4] Wip1 is a phosphatase that negatively regulates key proteins in the DNA damage response (DDR) pathway, including p53, ATM, Chk2, and γH2AX.[5][6][7] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of these substrates, leading to their sustained activation.[1][2] This typically results in cell cycle arrest and apoptosis, particularly in cancer cells with wild-type p53.[8][9]
Q2: What are the key determinants of cellular sensitivity to GSK2830371?
The primary determinant of a cell line's sensitivity to GSK2830371 is its p53 status . Cells with wild-type p53 are generally more sensitive to the cytotoxic effects of GSK2830371, as the drug's mechanism relies on the potentiation of the p53 pathway.[3][10] Conversely, cell lines with mutant or null p53 are often resistant.[4][9]
Another critical factor is the PPM1D (Wip1) gene amplification status . Cells with amplification of the PPM1D gene, which leads to overexpression of Wip1, can be particularly sensitive to GSK2830371.[9]
Q3: How should I prepare and store GSK2830371 stock solutions?
GSK2830371 is soluble in DMSO and ethanol.[1][2][11] For cellular assays, it is common to prepare a high-concentration stock solution in DMSO. For example, it is soluble up to 100 mM in DMSO.[1][2] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
Upon reconstitution, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] Stock solutions are generally stable for up to one year at -80°C and for shorter periods at -20°C.[12]
Troubleshooting Inconsistent Results
Q4: I am observing minimal or no effect of GSK2830371 on my cells. What are the possible reasons?
Several factors could contribute to a lack of efficacy:
-
Incorrect Cell Line Choice: As mentioned, the p53 status of your cell line is crucial. Verify that your cells are p53 wild-type. GSK2830371 shows minimal activity in p53-mutant or null cells.[4][9]
-
Suboptimal Concentration: The effective concentration of GSK2830371 can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[13]
-
Compound Instability: GSK2830371 may degrade in cell culture medium over long incubation periods. Ensure you are using freshly prepared dilutions from a properly stored stock solution.
-
Short Half-Life: GSK2830371 has a short half-life, and sustained inhibition of Wip1 may be necessary to observe a significant biological effect.[4] Consider the duration of your experiment and the dosing schedule.
-
Cellular Resistance Mechanisms: Cells can develop resistance, for instance, through the overexpression of efflux pumps that actively remove the inhibitor from the cell.[13]
Q5: My results with GSK2830371 are not reproducible. What should I check?
Lack of reproducibility can stem from several experimental variables:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments. Cell line identity can drift over time, so it's good practice to periodically authenticate your cell lines.[13][14]
-
Variability in Compound Preparation: Always prepare fresh dilutions of GSK2830371 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[12]
-
Assay-Specific Issues: Ensure that your assay protocols are followed precisely. For example, in viability assays, the seeding density and incubation times should be consistent. For enzymatic assays, ensure the buffer conditions (pH, temperature) are optimal and consistent.[15][16]
-
Solubility Issues: Poor solubility of the inhibitor can lead to inconsistent results. Ensure the compound is fully dissolved in the solvent before adding it to your culture medium.[13] Sonication may be recommended to aid dissolution.[11]
Data Presentation
Table 1: In Vitro Activity of GSK2830371
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC₅₀ (Wip1) | 6 nM | Cell-free enzymatic assay with FDP substrate. | [2][3][12] |
| IC₅₀ (Wip1) | 13 nM | Cell-free enzymatic assay with phospho-p38 MAPK substrate. | [4][12] |
| GI₅₀ | 2.65 µM ± 0.54 | MCF-7 (breast cancer, p53 wild-type, PPM1D amplified) | [12] |
| Effective Conc. | 2.5 µM | Used in combination studies to potentiate MDM2 inhibitors. | [17] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used in studies with GSK2830371.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 200–400 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of GSK2830371 in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of GSK2830371 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 7 days).
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
Protocol 2: Western Blot for Phospho-p53 (Ser15)
This protocol is a standard method to detect the on-target effect of GSK2830371.[8]
-
Cell Treatment: Seed cells in a 6-well plate and treat with GSK2830371 at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysates. Centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: GSK2830371 inhibits Wip1, preventing dephosphorylation of key DDR proteins.
Caption: A logical workflow for troubleshooting inconsistent results with GSK2830371.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GSK 2830371 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PPM1D Phosphatase Inhibitor II, GSK2830371 | 1404456-53-6 [sigmaaldrich.com]
- 5. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-type p53-induced phosphatase 1 (Wip1) forestalls cellular premature senescence at physiological oxygen levels by regulating DNA damage response signaling during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of wild-type p53-induced phosphatase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of GSK 2830371 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK2830371. GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. It is crucial to distinguish GSK2830371 from WEE1 inhibitors, as their mechanisms of action are distinct.
Troubleshooting Guide
This guide addresses common experimental issues that may arise when using GSK2830371 in cancer cell lines.
| Issue | Potential Cause | Suggested Action |
| Unexpectedly low or no cytotoxic effect of GSK2830371 as a single agent. | GSK2830371 often exhibits minimal single-agent cytotoxicity and is more effective at potentiating the effects of other agents.[1][2][3] Its primary role is to sensitize cancer cells to DNA-damaging agents or MDM2 inhibitors.[4][5] | - Co-treat with a DNA-damaging agent (e.g., doxorubicin) or an MDM2 inhibitor (e.g., nutlin-3 (B1677040), HDM201).[1][4][5] - Confirm the p53 status of your cell line; the sensitizing effects are most pronounced in p53 wild-type cells.[4][5] |
| Variability in the GI50 (50% growth inhibition) concentration across different cancer cell lines. | The sensitivity to GSK2830371 is highly dependent on the genetic background of the cancer cells, particularly the amplification of the PPM1D gene (which encodes WIP1) and the status of the TP53 gene.[4][5] | - Characterize the PPM1D amplification status and TP53 mutation status of your cell lines. - Titrate GSK2830371 across a wide concentration range to determine the optimal dose for your specific cell line. |
| Observed cell cycle arrest at G1 and/or G2 phases, but no significant apoptosis. | Inhibition of WIP1 by GSK2830371 can lead to a p21-dependent cell cycle arrest without necessarily inducing apoptosis when used as a monotherapy.[4][5] | - To induce apoptosis, consider combining GSK2830371 with a genotoxic agent or an MDM2 inhibitor.[4][5] - Analyze markers of senescence, as this can be an alternative outcome to apoptosis.[4][5] |
| Increased phosphorylation of p38 MAPK. | While GSK2830371 is a selective WIP1 inhibitor, increased p38 MAPK phosphorylation has been observed.[6] This could be an indirect downstream effect of WIP1 inhibition or a potential off-target effect. | - To determine if this is a direct off-target effect, consider performing a kinome scan. - Investigate the role of p38 MAPK signaling in the observed cellular phenotype in your model system. |
| GSK2830371 does not affect the proliferation of non-transformed cells. | The antiproliferative effects of GSK2830371 are more pronounced in cancer cells, especially those with PPM1D amplification, and it has been shown to not affect the proliferation of non-transformed cells.[4] | - This is an expected outcome and highlights the potential for a therapeutic window. - Use non-transformed cell lines as a negative control in your experiments to confirm the cancer-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK2830371?
A1: GSK2830371 is a highly selective, allosteric inhibitor of the serine/threonine phosphatase WIP1 (PPM1D).[7][8] WIP1 is a negative regulator of the DNA damage response and the p53 tumor suppressor pathway. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of key proteins such as p53, ATM, Chk2, and γH2AX.[4][7] This leads to the activation of the p53 pathway and an enhanced cellular response to genotoxic stress.
Q2: Is GSK2830371 a WEE1 inhibitor?
A2: No, GSK2830371 is not a WEE1 inhibitor. It is a WIP1 phosphatase inhibitor. WEE1 is a tyrosine kinase that inhibits CDK1 to regulate the G2/M checkpoint. While both WIP1 and WEE1 are involved in cell cycle control, they are distinct targets with different mechanisms of action.
Q3: What are the known downstream effects of WIP1 inhibition by GSK2830371?
A3: Inhibition of WIP1 by GSK2830371 leads to:
-
Increased phosphorylation of WIP1 substrates, including p53 (at Ser15), Chk2 (at T68), H2AX (at S139), and ATM (at S1981).[7]
-
Stabilization and activation of p53, leading to the transcriptional upregulation of its target genes, such as p21.[4][8]
-
Cell cycle arrest, primarily in the G1 and G2 phases, in a p21-dependent manner.[4][5]
-
Induction of apoptosis or senescence, particularly when combined with DNA-damaging agents or MDM2 inhibitors.[4][5]
Q4: In which cancer cell types is GSK2830371 most effective?
A4: GSK2830371 is most effective in cancer cells that have an amplification of the PPM1D gene (the gene encoding WIP1) and are wild-type for TP53.[4][5] The reliance of these cancer cells on WIP1 to suppress the p53-mediated DNA damage response makes them particularly vulnerable to WIP1 inhibition.
Q5: What are the potential off-target effects of GSK2830371?
A5: GSK2830371 is reported to be a highly selective inhibitor of WIP1.[8] Studies have shown its effects are absent in cells where PPM1D has been knocked out, supporting its on-target specificity.[4][5] However, some studies have noted an increase in the phosphorylation of p38 MAPK upon treatment with GSK2830371, which could be an indirect effect or a potential off-target interaction.[6] As with any small molecule inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in experiments.
Quantitative Data Summary
| Compound | Target | IC50 / GI50 | Cell Line | Assay Type |
| GSK2830371 | Wip1 phosphatase | 6 nM | Cell-free | Enzyme activity assay |
| GSK2830371 | phospho-p38 MAPK (T180) | 13 nM | Cell-free | Dephosphorylation assay |
| GSK2830371 | Cell proliferation | 2.65 µM (GI50) | MCF-7 | Cell growth assay |
Experimental Protocols
Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 200-400 cells per well.
-
The following day, treat the cells with a dilution series of GSK2830371.
-
Incubate the cells for 7 days.
-
Assess cell viability using the CellTiter-Glo cell viability assay according to the manufacturer's instructions.[7]
Immunoblot Analysis of Protein Phosphorylation
-
Seed cells in a suitable culture dish and allow them to adhere.
-
Treat the cells with GSK2830371 at the desired concentration and for the desired time.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p53 (Ser15), p53, p-Chk2 (T68), Chk2).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
optimizing GSK 2830371 dosage for sustained in vivo inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GSK2830371 in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK2830371?
A1: GSK2830371 is an orally active, allosteric inhibitor of Wip1 (Wild-type p53-induced phosphatase 1), also known as PPM1D.[1] Wip1 is a serine/threonine phosphatase that negatively regulates the DNA damage response (DDR) pathway by dephosphorylating key proteins such as p53, Chk2, and ATM.[1][2][3] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of these proteins, leading to cell cycle arrest, apoptosis, and senescence, particularly in cells with wild-type p53.[2][3][4]
Q2: What is the recommended starting dosage for in vivo mouse studies?
A2: Published studies have used dosages ranging from 50 mg/kg to 150 mg/kg administered orally (p.o.).[1][4][5] A common dosing schedule is twice daily (BID) or three times daily (TID) due to the compound's short half-life in mice.[5][6] The optimal dosage and schedule may vary depending on the tumor model and experimental endpoint.
Q3: How can I assess the in vivo efficacy of GSK2830371?
A3: In vivo efficacy can be assessed by monitoring tumor growth inhibition over the course of the treatment.[1][5] Additionally, pharmacodynamic markers in tumor tissue can be analyzed to confirm target engagement. Key biomarkers to assess include increased phosphorylation of Chk2 (at Thr68) and p53 (at Ser15), as well as increased expression of p53 target genes like p21.[1][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of significant tumor growth inhibition. | Suboptimal Dosage or Dosing Schedule: GSK2830371 has a short in vivo half-life, and sustained inhibition of Wip1 may be necessary for maximal antitumor effect.[5][6] | - Increase the dosing frequency from BID (twice daily) to TID (thrice daily).[5]- Consider a higher dose, such as 150 mg/kg, if lower doses are ineffective.[5] |
| Poor Drug Formulation: Improper formulation can lead to poor solubility and reduced bioavailability. | - Ensure GSK2830371 is fully dissolved in an appropriate vehicle. Examples include 40% (w/v) Captisol in sterile water with 2% (v/v) DMSO, adjusted to pH 4.0, or a mixture of 5% DMSO, 20% Cremophor EL, and 75% sterile water.[6] | |
| Animal Health and Stress: Stress can influence tumor growth and drug metabolism. | - Handle mice gently and minimize experimental stressors.[6]- Monitor animal health closely throughout the study.[6] | |
| Inconsistent or weak pharmacodynamic (PD) marker modulation (e.g., p-Chk2, p-p53). | Suboptimal Tissue Lysis: Inefficient protein extraction or continued phosphatase activity during sample preparation can lead to a loss of phosphorylation signals. | - Use a lysis buffer containing phosphatase and protease inhibitors.[6]- Perform tissue homogenization and lysis rapidly on ice.[6] |
| Western Blotting Issues: Problems with antibody quality, transfer efficiency, or detection reagents can affect results. | - Validate phospho-specific antibodies with appropriate positive and negative controls.[6]- Optimize Western blotting conditions, including antibody concentrations and transfer times.[6] | |
| Timing of Tissue Collection: The peak effect of the drug on downstream signaling may be transient. | - Perform a time-course experiment to determine the optimal time point for tissue collection after the final dose. A 4-hour post-dose time point has been used in some studies.[4] |
Quantitative Data Summary
Table 1: In Vitro Activity of GSK2830371
| Assay | Target/Cell Line | IC50 / GI50 | Reference |
| Wip1 Phosphatase Activity | Cell-free | 6 nM | [1][5] |
| p38 MAPK Dephosphorylation | Cell-free | 13 nM | [5] |
| Growth Inhibition | MCF-7 (breast carcinoma) | 2.65 µM ± 0.54 | [5] |
Table 2: In Vivo Efficacy of GSK2830371 in DOHH2 Tumor Xenografts
| Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |
| 150 mg/kg | BID (Twice Daily) | 41% | [5] |
| 150 mg/kg | TID (Thrice Daily) | 68% | [5] |
| 75 mg/kg | BID (Twice Daily) | Comparable to 150 mg/kg BID | [5] |
Experimental Protocols
Protocol 1: In Vivo Dosing and Tumor Growth Assessment
-
Animal Model: Female SCID mice bearing DOHH2 tumor xenografts.[1]
-
Formulation Preparation:
-
Vehicle Example 1: Prepare a 40% (w/v) solution of Captisol in sterile water. Add 2% (v/v) DMSO. Adjust the final solution to pH 4.0.[6]
-
Vehicle Example 2: Combine 5% DMSO, 20% Cremophor EL, and 75% sterile water (by volume).[6]
-
Weigh the required amount of GSK2830371 and dissolve it in the chosen vehicle to the desired final concentration (e.g., for a 150 mg/kg dose).
-
-
Administration: Administer the GSK2830371 formulation orally (p.o.) via gavage.[1]
-
Dosing Schedule: Dose animals twice daily (BID) or three times daily (TID) for the duration of the study (e.g., 14 days).[5]
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals (e.g., every 2-3 days) to monitor tumor growth.
-
Data Analysis: Calculate tumor growth inhibition for treated groups relative to the vehicle control group.
Protocol 2: Western Blot Analysis of Pharmacodynamic Markers
-
Tissue Collection: Euthanize mice at a specified time point after the final dose (e.g., 4 hours) and excise tumor tissue.[4]
-
Protein Extraction:
-
Immediately snap-freeze tumors in liquid nitrogen or proceed with homogenization.
-
Homogenize the tumor tissue on ice in a lysis buffer supplemented with phosphatase and protease inhibitors.[6]
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant containing the protein extract.[6]
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.[6]
-
Boil the samples at 95-100°C for 5-10 minutes.[6]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for p-Chk2 (T68), Chk2, p-p53 (S15), p53, p21, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a suitable detection method.
-
Visualizations
Caption: GSK2830371 inhibits Wip1, leading to increased phosphorylation of Chk2 and p53.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: p53-Dependent Cytotoxicity of GSK2830371
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WIP1 inhibitor, GSK2830371. The information is based on experimental models investigating its p53-dependent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK2830371's p53-dependent cytotoxicity?
A1: GSK2830371 is a selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D).[1][2] WIP1 is a negative regulator of the p53 tumor suppressor pathway. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at the Serine 15 residue (p53-Ser15).[1][3] This leads to the stabilization and activation of p53, promoting the transcription of its downstream target genes, which are involved in cell cycle arrest and apoptosis.[2][3]
Q2: I am not observing significant cytotoxicity with GSK2830371 as a single agent. Is this expected?
A2: Yes, this is an expected outcome in many cell lines. GSK2830371 as a monotherapy often exhibits minimal to modest cytotoxic activity.[3][4] Its primary therapeutic potential is realized when used in combination with other agents, such as MDM2 inhibitors (e.g., HDM201, RG7388, Nutlin-3) or genotoxic chemotherapies (e.g., doxorubicin, etoposide).[5][6] In these combinations, GSK2830371 potentiates the cytotoxic effects of the partner drug in a synergistic manner.[1]
Q3: Is the cytotoxic effect of GSK2830371 dependent on the p53 status of the cell line?
A3: Absolutely. The cytotoxic effects of GSK2830371, both as a single agent and in combination therapies, are strictly dependent on the presence of wild-type p53 (p53-WT).[1][6] Cell lines with mutated or null p53 are generally resistant to the effects of GSK2830371.[7]
Q4: What are the expected molecular signatures of GSK2830371 activity in p53-WT cells?
A4: Upon treatment with GSK2830371 in p53-WT cells, you should expect to see an increase in the phosphorylation of p53 at Serine 15.[1][3] This leads to an accumulation of total p53 protein.[3] Consequently, there will be an upregulation of p53 transcriptional targets, such as CDKN1A (encoding p21) and MDM2.[3][4] Increased p21 levels can lead to cell cycle arrest, often observed as an accumulation of cells in the G1 or G2/M phase.[7][8][9]
Q5: In combination studies with an MDM2 inhibitor, what is the proposed synergistic mechanism?
A5: MDM2 inhibitors work by disrupting the MDM2-p53 interaction, which stabilizes p53.[3] GSK2830371, by inhibiting WIP1, increases the phosphorylation of p53 (Ser15), which further enhances p53 stability and transcriptional activity.[3] The combination of these two mechanisms leads to a more robust and sustained activation of the p53 pathway than either agent alone, resulting in enhanced cell cycle arrest and apoptosis.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50/GI50 values for GSK2830371 in my experiments.
-
Possible Cause 1: Cell Line Integrity. The p53 status of your cell line may have changed over multiple passages.
-
Solution: Regularly authenticate your cell lines using short tandem repeat (STR) profiling and verify the p53 status.[10]
-
-
Possible Cause 2: Assay Duration. The cytotoxic effects of GSK2830371, especially when used alone, may require longer incubation times to become apparent.
-
Solution: Extend the duration of your cell viability assay (e.g., up to 168 hours) to capture the full effect of the compound.[10]
-
-
Possible Cause 3: Compound Stability. Improper storage or handling of GSK2830371 can affect its potency.
-
Solution: Store GSK2830371 stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[11] Prepare fresh working solutions for each experiment.
-
Issue 2: No significant increase in apoptosis observed with combination treatment.
-
Possible Cause 1: Cell Line-Specific Response. The cellular outcome of p53 activation can be cell-line dependent, leading to cell cycle arrest or senescence rather than apoptosis.[3]
-
Solution: In addition to apoptosis assays (e.g., caspase activity, PARP cleavage), perform cell cycle analysis by flow cytometry and senescence assays (e.g., β-galactosidase staining) to get a complete picture of the cellular response.
-
-
Possible Cause 2: Suboptimal Dosing. The concentrations of GSK2830371 and the partner drug may not be optimal for inducing apoptosis.
Issue 3: Difficulty in detecting increased p53-Ser15 phosphorylation by Western blot.
-
Possible Cause 1: Timing of Analysis. The phosphorylation of p53 can be a transient event.
-
Possible Cause 2: Antibody Quality. The anti-phospho-p53 (Ser15) antibody may not be sensitive enough.
-
Solution: Use a well-validated, high-affinity antibody for phospho-p53 (Ser15). Include positive controls, such as treating cells with ionizing radiation, to ensure the antibody is working correctly.[13]
-
Data Presentation
Table 1: Single-Agent Activity of GSK2830371 on Cell Growth
| Cell Line | Cancer Type | p53 Status | PPM1D Status | GI50 (µM) | Reference |
| MCF-7 | Breast Carcinoma | Wild-Type | Amplified | 2.65 ± 0.54 | [10][11] |
| RBE | Liver Adenocarcinoma | Wild-Type | Not Specified | > 10 | [3] |
| SK-Hep-1 | Liver Adenocarcinoma | Wild-Type | Not Specified | > 10 | [3] |
GI50: 50% growth inhibition concentration.
Table 2: Potentiation of MDM2 Inhibitor Activity by GSK2830371
| Cell Line | MDM2 Inhibitor | GSK2830371 Conc. (µM) | Fold Decrease in GI50 | Reference |
| RBE | HDM201 | 2.5 | ~2 | [3] |
| SK-Hep-1 | HDM201 | 2.5 | ~2 | [3] |
| HCT116+/+ | Nutlin-3 (B1677040) | 2.5 | 2.4 | [10] |
| NGP | Nutlin-3 | 2.5 | 2.1 | [10] |
| SJSA-1 | Nutlin-3 | 2.5 | 1.3 | [10] |
Fold decrease in GI50 is for the MDM2 inhibitor in the presence of GSK2830371 compared to the MDM2 inhibitor alone.
Experimental Protocols
Protocol 1: Cell Viability Assay (Sulforhodamine B)
-
Cell Seeding: Seed cells in 96-well plates at a density that will not reach confluence during the assay period. Allow cells to attach for 24 hours.[10]
-
Treatment: Treat cells with a serial dilution of GSK2830371, alone or in combination with a partner drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for the desired duration (e.g., 72 to 168 hours).
-
Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Data Acquisition: Measure the optical density at 570 nm using a microplate reader.[10]
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding: Seed 2 x 10^4 cells per well in a white-walled 96-well plate and allow them to attach for 24 hours.[10]
-
Treatment: Treat cells with the compounds of interest for the desired time (e.g., 24-48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes, protected from light.[2]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[2]
Protocol 3: Western Blot for p53 and Phospho-p53
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing the In Vivo Application of GSK2830371
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Wip1 phosphatase inhibitor, GSK2830371, in animal studies. The content addresses the key challenge of the compound's short half-life and offers practical solutions for effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is GSK2830371 and what is its mechanism of action?
A1: GSK2830371 is an orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins involved in the DNA damage response pathway. This leads to the increased phosphorylation and activation of proteins such as p53 (at Ser15) and Chk2 (at T68), ultimately promoting cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1]
Q2: What are the main challenges when using GSK2830371 in animal studies?
A2: The primary challenge is its limited in vivo activity due to poor pharmacokinetic (PK) characteristics, most notably a short half-life.[2] This necessitates frequent dosing to maintain therapeutic concentrations in plasma and target tissues.
Q3: What is the reported duration of action of GSK2830371 in mice?
A3: Following oral administration in mice, GSK2830371 has been shown to increase the phosphorylation of its target, p53, for approximately 6 hours. This pharmacodynamic effect is consistent with its short half-life.[3]
Q4: What are the recommended dosing regimens for GSK2830371 in mice?
A4: To counteract the short half-life, twice-daily (BID) or three-times-daily (TID) oral dosing is typically required.[1][3] Doses ranging from 75 mg/kg to 150 mg/kg per administration are commonly used in mouse xenograft models.[1][4]
Q5: Can GSK2830371 be administered via routes other than oral gavage?
A5: While oral administration is the most commonly reported route for GSK2830371, other routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) could be explored to potentially achieve different pharmacokinetic profiles. However, specific protocols for these routes with GSK2830371 are not well-documented in the available literature. Researchers should perform pilot studies to determine the optimal dose and schedule for alternative routes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite using a reported oral dose. | Insufficient drug exposure due to the short half-life. A once-daily dosing regimen is likely inadequate. | Increase the dosing frequency to twice daily (BID) or three times daily (TID) to maintain therapeutic concentrations.[1][3] Ensure the formulation is prepared correctly and administered promptly. |
| High variability in tumor growth inhibition between animals. | Inconsistent drug administration or formulation issues. | Prepare the dosing solution fresh daily. Ensure accurate oral gavage technique to deliver the full dose consistently. Use a vehicle that ensures complete dissolution of GSK2830371. |
| Difficulty in detecting downstream pharmacodynamic effects (e.g., p53 phosphorylation). | Timing of tissue collection is critical. Due to the short half-life, the pharmacodynamic effect may be transient. | Collect tumor or tissue samples at peak plasma concentrations. Based on the reported 6-hour duration of p53 phosphorylation, consider collecting samples within 1-4 hours after the last dose.[3] |
| Precipitation of GSK2830371 in the dosing formulation. | Poor solubility of the compound in the chosen vehicle. | Use a recommended vehicle such as 40% Captisol in water (pH 4.0) with 2% DMSO, or 5% DMSO with 20% Cremophor EL in sterile water. Gentle heating and sonication can aid in dissolution. |
Quantitative Data Summary
The following table summarizes key in vivo parameters for GSK2830371 based on available literature. Note that a specific half-life value in hours is not explicitly stated, but the duration of the pharmacodynamic effect provides a functional estimate.
| Parameter | Animal Model | Value/Range | Administration Route | Source |
| Recommended Dose | Mouse | 75 - 150 mg/kg | Oral (p.o.) | [1][4] |
| Dosing Frequency | Mouse | Twice or three times daily (BID/TID) | Oral (p.o.) | [1][3] |
| Duration of Pharmacodynamic Effect | Mouse | ~6 hours (sustained p53 phosphorylation) | Oral (p.o.) | [3] |
Experimental Protocols
Oral Formulation and Administration in Mice
This protocol describes the preparation and administration of GSK2830371 for oral gavage in mouse studies.
Materials:
-
GSK2830371 powder
-
Vehicle options:
-
Vehicle A: Captisol, Dimethyl sulfoxide (B87167) (DMSO), Sterile Water
-
Vehicle B: Cremophor EL, Dimethyl sulfoxide (DMSO), Sterile Water
-
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
pH meter (for Vehicle A)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation:
-
Vehicle A: Prepare a 40% (w/v) solution of Captisol in sterile water. Add DMSO to a final concentration of 2% (v/v). Adjust the pH of the solution to 4.0.
-
Vehicle B: Prepare a solution containing 5% DMSO and 20% Cremophor EL in sterile water (v/v).
-
-
GSK2830371 Formulation:
-
Calculate the required amount of GSK2830371 based on the desired dose (e.g., 150 mg/kg) and the number of animals to be dosed.
-
Add the weighed GSK2830371 powder to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Visually inspect for any particulates.
-
Important: Prepare the formulation fresh before each administration.
-
-
Oral Administration:
-
Administer the formulated GSK2830371 to mice via oral gavage using an appropriate gauge feeding needle.
-
The typical administration volume is 5-10 mL/kg, adjusted to the individual mouse's body weight.
-
Pharmacodynamic Analysis: Western Blot for p-p53
This protocol outlines the steps for assessing the in vivo activity of GSK2830371 by measuring the phosphorylation of p53 in tumor xenografts.
Procedure:
-
Tumor Collection:
-
Euthanize mice at a predetermined time point after the final dose of GSK2830371 (e.g., 2-4 hours).
-
Excise tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Normalize protein samples to the same concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p53 (Ser15) and total p53. A loading control like β-actin or GAPDH should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway of GSK2830371 Action
Caption: Mechanism of action of GSK2830371.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for a typical in vivo study with GSK2830371.
References
how to avoid GSK 2830371 precipitation in aqueous solutions
Welcome to the technical support center for GSK2830371. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of GSK2830371, with a specific focus on avoiding precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I've dissolved GSK2830371 in DMSO, but it precipitates when I add it to my aqueous buffer/cell culture medium. Why is this happening?
This is a common issue known as "crashing out" and occurs because GSK2830371 is poorly soluble in water.[1] While it readily dissolves in organic solvents like DMSO, the rapid change in solvent polarity upon addition to an aqueous environment causes the compound to exceed its solubility limit and precipitate.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro experiment?
To minimize solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without GSK2830371) in your experiments to account for any effects of the solvent itself.
Q3: Can I heat or sonicate my solution to redissolve the GSK2830371 precipitate?
Gentle warming in a 37°C water bath and brief sonication can help redissolve the precipitate after dilution into your final aqueous solution.[2] However, it is crucial to visually inspect the solution to ensure complete dissolution before adding it to your cells or experimental setup. Prolonged or excessive heating should be avoided to prevent potential compound degradation.
Q4: How should I store my GSK2830371 stock solution?
GSK2830371 powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: Is there a way to increase the aqueous solubility of GSK2830371 for my experiments?
Yes, using solubilizing agents like cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds. An in vivo formulation for GSK2830371 has been described using Captisol®, a modified β-cyclodextrin. This approach can be adapted for in vitro studies. Please refer to the experimental protocols section for a detailed method.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with GSK2830371 in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of GSK2830371 exceeds its aqueous solubility limit. Rapid dilution from a high-concentration DMSO stock. | 1. Decrease the final concentration: Determine the maximum soluble concentration in your specific medium through a pilot experiment. 2. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in pre-warmed (37°C) aqueous buffer or medium. 3. Use a solubilizing agent: Consider preparing your working solution with a cyclodextrin-based formulation (see Protocol 2). |
| Delayed Precipitation (Cloudiness or Crystals Form Over Time in Incubator) | Changes in media conditions (e.g., pH shift). Interaction with media components or serum proteins. | 1. Check media stability: Ensure your culture medium is properly buffered and stable for the duration of your experiment. 2. Reduce serum concentration (if possible): While serum can sometimes aid solubility, it can also interact with compounds. Test if a lower serum percentage reduces precipitation without affecting cell health. 3. Use a fresh working solution: Prepare the final working solution of GSK2830371 immediately before use. |
| Inconsistent Experimental Results | Incomplete dissolution or variable precipitation of GSK2830371. Degradation of the compound. | 1. Ensure complete dissolution: Always visually inspect your final working solution for any signs of precipitate before adding it to your experiment. 2. Follow proper storage procedures: Aliquot and store stock solutions as recommended to prevent degradation from freeze-thaw cycles and exposure to moisture.[1] 3. Maintain a consistent final DMSO concentration across all experimental and control groups. |
Quantitative Data
The following tables summarize the known solubility and stability data for GSK2830371.
Table 1: Solubility of GSK2830371 in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 92[1] | 199.55[1] | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[1] |
| Ethanol | 92[1] | ~200 | - |
| Water | Insoluble[1] | Insoluble[1] | - |
Table 2: Storage and Stability of GSK2830371
| Form | Storage Temperature (°C) | Stability Period |
| Powder | -20 | 3 years[1] |
| In Solvent (DMSO) | -80 | 1 year[1] |
| In Solvent (DMSO) | -20 | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of GSK2830371 Working Solution via Serial Dilution
This protocol describes the standard method for preparing a working solution of GSK2830371 from a DMSO stock for in vitro cell-based assays.
Materials:
-
GSK2830371 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve GSK2830371 powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution (e.g., 1 mM) by adding the required volume of the stock solution to pre-warmed (37°C) cell culture medium or buffer. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., 10 µM).
-
It is crucial to add the intermediate dilution to the larger volume of medium while gently vortexing or swirling to ensure rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution to confirm the absence of any precipitate before adding it to your cells.
-
Protocol 2: Preparation of GSK2830371 with a Cyclodextrin-Based Solubilizer
This protocol is an adaptation from an in vivo formulation and can be used to enhance the aqueous solubility of GSK2830371 for in vitro assays. Captisol® (a sulfobutylether-β-cyclodextrin) is a suitable choice.
Materials:
-
GSK2830371 DMSO stock solution (e.g., 25 mg/mL)
-
Captisol® or other suitable sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline or desired aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a Cyclodextrin Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired sterile aqueous buffer (e.g., 2 g of SBE-β-CD in a final volume of 10 mL of saline).
-
Ensure the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.
-
-
Prepare the GSK2830371-Cyclodextrin Complex:
-
To prepare a 2.5 mg/mL working solution as an example, add 100 µL of a 25 mg/mL GSK2830371 DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing or sonicating until the solution is clear. This will result in a solution where GSK2830371 is complexed with the cyclodextrin, enhancing its solubility in the aqueous environment.
-
-
Further Dilution:
-
This GSK2830371-cyclodextrin solution can then be further diluted in your cell culture medium or experimental buffer to achieve the final desired concentration.
-
Visualizations
Caption: GSK2830371 signaling pathway.
Caption: Workflow for preparing GSK2830371 working solution.
Caption: Workflow using a cyclodextrin-based solubilizer.
References
impact of serum concentration on GSK 2830371 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wip1 phosphatase inhibitor, GSK2830371.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of GSK2830371 in cell-based assays.
| Issue | Potential Cause | Suggested Solution |
| Reduced Potency (Higher than expected IC50/GI50) | Serum Protein Binding: GSK2830371 may bind to proteins in the fetal bovine serum (FBS) or other serum supplements in the culture medium. This binding reduces the free concentration of the compound available to interact with Wip1 phosphatase in the cells. While specific data on the serum protein binding of GSK2830371 is not extensively published, poor pharmacokinetic properties have been noted, which can be indicative of high plasma protein binding.[1] | 1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration (e.g., 0.5-2% FBS) or in a serum-free medium for the duration of the drug treatment. 2. Characterize Serum Shift: To quantify the effect of serum on GSK2830371 activity in your specific cell line, perform a dose-response experiment with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%). This will allow you to determine the fold-shift in the IC50/GI50 value. 3. Use Serum Albumin: As an alternative to whole serum, consider using a medium supplemented with a defined concentration of purified bovine serum albumin (BSA) to have better control over protein binding. |
| Inconsistent Results Between Experiments | Variability in Cell Health or Density: Differences in cell confluence, passage number, or overall health can significantly impact their response to GSK2830371. | 1. Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment and are in the logarithmic growth phase at the time of treatment. 2. Monitor Passage Number: Use cells within a consistent and defined passage number range, as high-passage cells may exhibit altered phenotypes and drug responses. 3. Regularly Check for Contamination: Routinely test cell cultures for mycoplasma contamination, which can alter cellular responses to drugs. |
| Minimal or No Effect at Expected Active Concentrations | Cell Line Insensitivity: Not all cell lines are sensitive to GSK2830371. The compound's primary mechanism involves the activation of the p53 pathway.[2] | 1. Confirm p53 Status: GSK2830371 is most effective in cell lines with wild-type TP53.[3] Confirm the TP53 status of your cell line. 2. Check for PPM1D Amplification: Cell lines with amplification of the PPM1D gene (which encodes Wip1) may be more sensitive to GSK2830371.[4] 3. Positive Control: Use a cell line known to be sensitive to GSK2830371, such as MCF-7, as a positive control.[5][6] |
Frequently Asked Questions (FAQs)
Q1: How does serum in the cell culture medium affect the activity of GSK2830371?
A1: Serum contains numerous proteins, with albumin being the most abundant. Small molecules like GSK2830371 can bind to these proteins. This binding is a reversible equilibrium, but it effectively reduces the "free" concentration of the drug that is available to cross the cell membrane and interact with its intracellular target, Wip1 phosphatase. This sequestration of the drug by serum proteins can lead to a rightward shift in the dose-response curve, meaning a higher total concentration of GSK2830371 is required to achieve the same biological effect, resulting in a higher apparent IC50 or GI50 value.
Q2: What is the reported in vitro activity of GSK2830371?
A2: The activity of GSK2830371 has been characterized in both biochemical and cell-based assays. It is a potent inhibitor of Wip1 phosphatase in cell-free assays. Its anti-proliferative effect in cell lines can vary.
Table 1: Summary of In Vitro Activity of GSK2830371
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| Cell-free Phosphatase Assay | Wip1 Phosphatase | IC50 | 6 nM | [3][5] |
| Growth Inhibition Assay | MCF-7 (Breast Carcinoma) | GI50 | 2.65 µM ± 0.54 | [5][6] |
| Function Assay | MCF-7 (Breast Carcinoma) | IC50 | 9.5 µM | [3] |
Q3: How should I prepare GSK2830371 for use in cell culture?
A3: GSK2830371 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2][3] This stock solution should be stored at -20°C or -80°C. For cell-based assays, the DMSO stock is serially diluted in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and is consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.[2]
Q4: Can GSK2830371 be used in combination with other drugs?
A4: Yes, studies have shown that GSK2830371 can potentiate the effects of other anti-cancer agents, particularly those that activate the p53 pathway. For example, it has been shown to enhance the activity of MDM2 inhibitors like HDM201 and Nutlin-3 (B1677040) in p53 wild-type cancer cells.[2][7] When designing combination studies, it is often recommended to use a fixed, non-toxic concentration of GSK2830371.[2][8]
Experimental Protocols
Cell Viability (Growth Inhibition) Assay
This protocol is a general guideline for determining the GI50 of GSK2830371 in an adherent cancer cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GSK2830371 in DMSO.
-
On the day of treatment, prepare serial dilutions of GSK2830371 in complete cell culture medium. A typical concentration range to test would be from 0.01 to 10 µM.[5]
-
Include a vehicle control group that receives the same final concentration of DMSO as the highest drug concentration group.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of GSK2830371 or vehicle control.
-
-
Incubation:
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Follow the manufacturer's instructions for the chosen viability assay.
-
-
Data Analysis:
-
Record the output signal (e.g., luminescence or absorbance).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the GSK2830371 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.
-
Visualizations
Caption: Impact of serum proteins on GSK2830371 availability.
Caption: Workflow for a cell viability assay with GSK2830371.
References
- 1. biorxiv.org [biorxiv.org]
- 2. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Wip1 Phosphatase Inhibitors: (R)-GSK 2830371 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-GSK 2830371 with other notable Wip1 (Wild-type p53-induced phosphatase 1) inhibitors. Wip1, a PP2C family phosphatase, is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway, making it an attractive target for cancer therapy.[1][2] This document outlines the performance of these inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of Wip1 Inhibitors
The following table summarizes the in vitro potency of several small molecule Wip1 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Mode of Action | Selectivity | Key Features & Limitations |
| This compound | Wip1 Phosphatase | 6 | Allosteric | High selectivity over 21 other phosphatases | Orally bioavailable, but has a short half-life in mice.[3] |
| CCT007093 | Wip1 Phosphatase | 8,400 | Not specified | Low specificity in cellular assays | May have off-target effects.[2][4] |
| SPI-001 | Wip1 Phosphatase | 110 | Non-competitive | ~50-fold more selective for Wip1 over PPM1A | In vivo efficacy and pharmacokinetics not well established.[1][4] |
| SL-176 | Wip1 Phosphatase | 86.9 | Non-competitive | Not specified | In vivo efficacy and pharmacokinetics not well established.[1][4] |
Wip1 Signaling Pathway and Inhibitor Action
Wip1 exerts its oncogenic effects by dephosphorylating and inactivating key proteins in the DNA damage response pathway. Upon DNA damage, kinases such as ATM and Chk2 are activated, leading to the phosphorylation and activation of the tumor suppressor p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence. Wip1 counteracts this process by dephosphorylating ATM, Chk2, and p53, thereby dampening the DNA damage response and allowing cancer cells to continue proliferating.[5]
This compound and other Wip1 inhibitors block this dephosphorylation step, leading to the sustained activation of p53 and its downstream targets. This ultimately results in the suppression of tumor growth.
Caption: The Wip1 signaling pathway in the context of DNA damage and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Wip1 inhibitors are provided below.
In Vitro Wip1 Phosphatase Inhibition Assay (Fluorescent)
This assay measures the ability of a compound to inhibit the dephosphorylation of a synthetic substrate by Wip1.
Materials:
-
Recombinant human Wip1 enzyme
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a similar fluorescent phosphatase substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds or DMSO (vehicle control) to the assay buffer.
-
Add the fluorescent substrate (e.g., 50 µM DiFMUP) to each well.
-
Initiate the reaction by adding the Wip1 enzyme (e.g., 10 nM) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for DiFMUP).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines (e.g., MCF7, DOHH2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well clear-bottom white microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 200–400 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for 7 days.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.
Western Blot Analysis of Wip1 Substrate Phosphorylation
This method is used to detect the phosphorylation status of Wip1 substrates, such as p53 and Chk2, in cells treated with Wip1 inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Caption: A general experimental workflow for the evaluation of Wip1 inhibitors.
Conclusion
This compound stands out as a potent and selective allosteric inhibitor of Wip1 phosphatase.[5] While other inhibitors such as SPI-001 and SL-176 show promise, their in vivo efficacy and pharmacokinetic properties require further investigation.[1][4] The high-throughput screening and detailed cellular and in vivo characterization of this compound provide a strong foundation for its further development as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a framework for the continued research and development of novel Wip1 inhibitors for cancer therapy.
References
- 1. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Synergistic Takedown of Cancer: A Head-to-Head Comparison of GSK2830371 and RG7388 in Combination Therapy
For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. A promising strategy that has emerged is the combination of targeted agents to enhance anti-tumor activity and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of GSK2830371, a Wip1 phosphatase inhibitor, and RG7388 (idasanutlin), a second-generation MDM2 inhibitor, in cancer cells harboring wild-type p53.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] However, in many cancers, the function of p53 is abrogated, not by mutation, but through the overexpression of its negative regulators, MDM2 and Wip1 phosphatase.[2][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][3] Wip1 (or PPM1D) is a phosphatase that dephosphorylates and inactivates p53 and other key proteins in the DNA damage response pathway.[2][4][5]
RG7388 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[6][7] By binding to MDM2, RG7388 prevents the degradation of p53, leading to its accumulation and the activation of downstream pro-apoptotic and cell cycle arrest pathways.[6][8] GSK2830371 is a highly selective, orally active, allosteric inhibitor of Wip1 phosphatase.[9][10] Inhibition of Wip1 by GSK2830371 prevents the dephosphorylation of p53 at Serine 15, a key post-translational modification required for its full activation.[9][11][12]
The combination of GSK2830371 and RG7388 has been shown to have a powerful synergistic effect in preclinical cancer models, leading to enhanced tumor cell killing compared to either agent alone.[11][13][14][15] This guide will delve into the experimental data supporting this synergy, detail the methodologies used in these key studies, and provide visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies demonstrating the synergistic or potentiating effects of combining GSK2830371 with the MDM2 inhibitor RG7388 in various cancer cell lines.
Table 1: Potentiation of RG7388-Induced Growth Inhibition by GSK2830371 in Liver Adenocarcinoma Cells [13]
| Cell Line | Treatment | GI₅₀ (µM) | Fold Decrease in GI₅₀ (Combination vs. RG7388 alone) |
| SK-Hep-1 | RG7388 alone | 0.15 ± 0.02 | - |
| RG7388 + 2.5 µM GSK2830371 | 0.07 ± 0.01 | 2.1 | |
| RBE | RG7388 alone | 0.23 ± 0.03 | - |
| RG7388 + 2.5 µM GSK2830371 | 0.11 ± 0.02 | 2.1 |
Table 2: Enhanced Inhibition of Colony Formation with Combination Treatment [13]
| Cell Line | Treatment | IC₅₀ (µM) for Colony Number Reduction |
| SK-Hep-1 | RG7388 alone | 0.08 ± 0.01 |
| RG7388 + 2.5 µM GSK2830371 | 0.03 ± 0.005 | |
| RBE | RG7388 alone | 0.12 ± 0.02 |
| RG7388 + 2.5 µM GSK2830371 | 0.05 ± 0.01 |
Table 3: Potentiation of MDM2 Inhibitor-Induced Growth Inhibition in TP53 Wild-Type Cell Lines by GSK2830371 [16]
| Cell Line | MDM2 Inhibitor | Treatment | GI₅₀ (µM) | Fold Decrease in GI₅₀ |
| MCF7 (Breast Cancer) | RG7388 | RG7388 alone | 0.29 ± 0.04 | - |
| RG7388 + 2.5 µM GSK2830371 | 0.05 ± 0.01 | 5.8 | ||
| U-2 OS (Osteosarcoma) | RG7388 | RG7388 alone | 0.18 ± 0.03 | - |
| RG7388 + 2.5 µM GSK2830371 | 0.08 ± 0.02 | 2.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Proliferation Assay (CCK-8)[13]
-
Cell Seeding: Liver adenocarcinoma cells (SK-Hep-1 and RBE) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours, cells were treated with varying concentrations of RG7388 alone or in combination with a fixed concentration of GSK2830371 (2.5 µM).
-
Incubation: Cells were incubated for 72 and 96 hours.
-
Assay: Cell proliferation was measured using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) was calculated using GraphPad Prism software. The percentage of growth inhibition for the combination treatment was normalized to the effect of GSK2830371 alone.
Colony Formation Assay[13]
-
Cell Seeding: SK-Hep-1 and RBE cells were seeded in 6-well plates at a density of 500 cells per well.
-
Drug Treatment: Cells were treated with different concentrations of RG7388 with or without GSK2830371 (2.5 µM).
-
Incubation: The cells were incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (defined as >50 cells) was counted. The half-maximal inhibitory concentration (IC₅₀) for colony number reduction was calculated.
Cell Cycle Analysis by Flow Cytometry[13]
-
Cell Treatment: RBE and SK-Hep-1 cells were treated with RG7388 (0.1 µM and 1 µM) and GSK2830371 (2.5 µM) for 24 and 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected and fixed in 70% cold ethanol.
-
Staining: Samples were incubated in propidium (B1200493) iodide (PI)/RNase Staining Solution.
-
Flow Cytometry: Cell cycle distribution was analyzed on a FACSCalibur™ flow cytometer using CellQuest Pro software.
-
Data Analysis: The percentage of cells in G1, S, and G2/M phases was determined using FlowJo software.
Western Blot Analysis[15]
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p53, phospho-p53 (Ser15), p21, MDM2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies[13][15]
-
Cell Implantation: SK-Hep-1 cells were injected subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors were allowed to grow to a certain volume (e.g., 100 mm³).
-
Drug Administration: Mice were randomized into treatment groups and treated with vehicle control, RG7388 alone, GSK2830371 alone, or the combination of both drugs. Dosing schedules and routes of administration varied between studies (e.g., RG7388 at 80 mg/kg, twice daily on days 1-5 and 8-12; GSK2830371 at 75 mg/kg, twice daily).
-
Monitoring: Tumor volume and body weight were measured regularly throughout the treatment and follow-up periods.
-
Endpoint Analysis: At the end of the study, tumors were harvested for further analysis, such as western blotting or immunohistochemistry.
Visualizing the Synergy: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The p53 signaling pathway and points of intervention by RG7388 and GSK2830371.
Caption: A generalized workflow for preclinical evaluation of drug combinations.
The synergistic interaction between GSK2830371 and RG7388 represents a rational and potent therapeutic strategy for cancers with wild-type p53. By targeting two distinct negative regulatory mechanisms of p53, this combination leads to a more robust and sustained activation of the p53 pathway, ultimately resulting in enhanced anti-tumor efficacy. The data presented in this guide provides a strong preclinical rationale for the continued investigation of this combination in clinical settings.
References
- 1. The Wip1 Phosphatase acts as a gatekeeper in the p53-Mdm2 autoregulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wip1 phosphatase and Mdm2: cracking the "Wip" on p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. DSpace [repository.escholarship.umassmed.edu]
- 6. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MDM2 inhibitor RG7388 potently inhibits tumors by activating p53 pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Doxorubicin's Efficacy: A Comparative Guide to GSK2830371-Mediated Cytotoxicity Potentiation
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (B1662922), a cornerstone of chemotherapy regimens for a wide array of malignancies, faces limitations due to dose-dependent cardiotoxicity and the emergence of drug resistance.[1][2][3][4][5] A promising strategy to overcome these challenges is to enhance the cytotoxic effects of doxorubicin at lower concentrations through combination therapies. This guide provides a comparative analysis of the potentiation of doxorubicin's cytotoxicity by GSK2830371, a selective inhibitor of Wild-Type p53-Induced Phosphatase 1 (WIP1).
GSK2830371 is an orally active, allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[6] Wip1, encoded by the PPM1D gene, acts as a negative regulator of the tumor suppressor p53 pathway, which is crucial for cellular responses to genotoxic stress.[7][8] By inhibiting Wip1, GSK2830371 amplifies the DNA damage response signals initiated by agents like doxorubicin, leading to a synergistic increase in cancer cell death.[7][8][9][10]
Comparative Efficacy of Doxorubicin in Combination with GSK2830371
The combination of GSK2830371 and doxorubicin has been shown to be more effective than either agent alone in suppressing the proliferation of cancer cells, particularly those with wild-type p53.[6][7] This potentiation is achieved through a heightened induction of the p53 pathway, leading to increased apoptosis and cell cycle arrest.[7][8][9]
For a comprehensive comparison, we also consider the effects of another p53 pathway modulator, Nutlin-3 (B1677040), an MDM2 inhibitor. MDM2 is another negative regulator of p53, and its inhibition also leads to p53 activation. Studies have explored the combination of doxorubicin with GSK2830371 and/or Nutlin-3.[7][8][9]
Table 1: Comparative Effects of Doxorubicin Combinations on Cancer Cell Lines
| Treatment Regimen | Effect on Cell Proliferation | Induction of Apoptosis | Key Pathway Alterations | Supporting Evidence |
| Doxorubicin alone | Dose-dependent decrease | Moderate induction | Activation of DNA damage response, moderate p53 phosphorylation | [11][12] |
| GSK2830371 alone | Significant suppression in PPM1D-amplified cells | Minimal induction | Increased basal phosphorylation of p53 and Chk2 | [6][7] |
| Doxorubicin + GSK2830371 | Synergistic and significant decrease | Potentiated and strong induction | Strong induction of p53 pathway , activation of caspase 9 | [6][7][8][9] |
| Doxorubicin + Nutlin-3 | Synergistic decrease | Increased induction | Stabilization of p53, release from MDM2 inhibition | [9][13] |
| Doxorubicin + GSK2830371 + Nutlin-3 | Most potent decrease in cell proliferation | Massive cell death | Highest induction of the p53 pathway | [8][9] |
Signaling Pathways and Mechanisms of Action
Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which lead to DNA damage.[1][3][4] This damage activates the DNA damage response (DDR) pathway, leading to the phosphorylation and activation of the p53 tumor suppressor protein.
GSK2830371's role is to inhibit Wip1 phosphatase, which would otherwise dephosphorylate and inactivate key proteins in the DDR pathway, including p53 itself. By blocking this negative feedback loop, GSK2830371 sustains and amplifies the pro-apoptotic signals initiated by doxorubicin.
Caption: Mechanism of synergistic cytotoxicity with Doxorubicin and GSK2830371.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of doxorubicin and GSK2830371.
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To quantify the effect of drug treatments on cell proliferation.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 2,000-4,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a dilution series of doxorubicin, GSK2830371, or a combination of both. Include a DMSO-treated control group.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control. IC50 values can be determined using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells following drug treatment.
-
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of doxorubicin, GSK2830371, or their combination for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blotting
-
Objective: To detect changes in the expression and phosphorylation status of key proteins in the p53 pathway.
-
Methodology:
-
Treat cells with the drugs for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: General experimental workflow for evaluating drug synergy.
Conclusion
The inhibition of Wip1 phosphatase by GSK2830371 represents a compelling strategy to potentiate the cytotoxic effects of doxorubicin in cancer cells, particularly those harboring wild-type p53.[7][8] This combination therapy leads to a more robust activation of the p53-mediated apoptotic pathway, offering the potential for improved therapeutic outcomes and the possibility of reducing doxorubicin-related toxicities by using lower effective doses.[9][11] The synergistic effects observed when combining GSK2830371 with doxorubicin, and even more so in a triple combination with an MDM2 inhibitor like Nutlin-3, underscore the therapeutic potential of targeting key negative regulators of the p53 pathway in cancer treatment.[8][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and patient populations that would most benefit from this combination approach.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A switch in mechanism of action prevents doxorubicin-mediated cardiac damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Inhibition of WIP1 Sensitizes Acute Myeloid Leukemia Cells to the MDM2 Inhibitor Nutlin-3a - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating p53 Pathway Activation: GSK2830371 vs. Other Small Molecule Activators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses such as cell cycle arrest, apoptosis, and DNA repair. Its inactivation, a hallmark of many cancers, has spurred the development of therapeutic strategies aimed at its reactivation. This guide provides an objective comparison of GSK2830371, a WIP1 phosphatase inhibitor, against other well-established p53 activators, with a focus on validating pathway activation using quantitative PCR (qPCR). The performance of these molecules is supported by experimental data from various studies.
Overview of p53 Activation Strategies
Small molecule activators of the p53 pathway primarily function through distinct mechanisms to stabilize and activate p53. This guide will focus on the following representative compounds:
-
GSK2830371: A selective, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1). WIP1 is a negative regulator that dephosphorylates p53 at Ser15, leading to its inactivation. By inhibiting WIP1, GSK2830371 enhances p53 phosphorylation and subsequent activation of its downstream targets.
-
Nutlin-3a: A potent and selective small molecule inhibitor of the MDM2-p53 interaction. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Nutlin-3a competitively binds to the p53-binding pocket of MDM2, preventing p53 degradation and leading to its accumulation and activation.
-
MI-77301 (SAR405838): A highly potent and specific second-generation small-molecule inhibitor of the MDM2-p53 interaction. It functions similarly to Nutlin-3a but with potentially improved affinity and in vivo efficacy.
-
ATSP-7041: A stapled α-helical peptide designed to be a potent dual inhibitor of both MDM2 and its homolog, MDMX (or MDM4). By targeting both major negative regulators of p53, ATSP-7041 can robustly activate the p53 pathway, even in tumors where MDMX is overexpressed, a common resistance mechanism to MDM2-only inhibitors.
Quantitative Comparison of p53 Pathway Activation by qPCR
The activation of the p53 pathway can be quantitatively assessed by measuring the messenger RNA (mRNA) expression levels of its downstream target genes using qPCR. Key transcriptional targets include CDKN1A (encoding p21, a cell cycle inhibitor), MDM2 (part of a negative feedback loop), and BBC3 (encoding PUMA, a pro-apoptotic protein).
The following table summarizes experimental data from various studies, demonstrating the induction of these target genes by GSK2830371 and its alternatives.
Disclaimer: The data presented below is compiled from different studies with varying experimental conditions (e.g., cell lines, compound concentrations, and treatment durations). Therefore, direct quantitative comparisons between studies should be made with caution. The "Fold Change" is reported as an approximation based on the data presented in the cited sources.
| Compound | Target Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression (approx.) |
| GSK2830371 | CDKN1A (p21) | MCF7 | 2.5 µM for 24 hours | ~3-5 fold |
| CDKN1A (p21) | RBE | 2.5 µM for 24 hours (with 0.1 µM RG7388) | Significant increase over RG7388 alone[1] | |
| MDM2 | RBE | 2.5 µM for 24 hours (with 0.1 µM RG7388) | Significant increase over RG7388 alone[1] | |
| Nutlin-3a | CDKN1A (p21) | IMR90 | 10 µM for 6 hours | ~10-15 fold |
| BBC3 (PUMA) | IMR90 | 10 µM for 6 hours | ~5-10 fold | |
| MDM2 | IMR90 | 10 µM for 6 hours | ~10-15 fold | |
| MI-77301 (SAR405838) | CDKN1A (p21) | SJSA-1 | 1 µM for 24 hours | ~20-30 fold |
| BBC3 (PUMA) | SJSA-1 | 1 µM for 24 hours | ~15-25 fold | |
| MDM2 | SJSA-1 | 1 µM for 24 hours | ~25-35 fold | |
| ATSP-7041 | CDKN1A (p21) | SU-DHL-5 | Not specified | Upregulated[2] |
| BBC3 (PUMA) | SU-DHL-5 | Not specified | Upregulated[2] | |
| BAX | SU-DHL-5 | Not specified | Upregulated[2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Diagram 1: Simplified p53 signaling pathway.
Diagram 2: Mechanisms of action for p53 activators.
Diagram 3: Experimental workflow for qPCR validation.
Experimental Protocols
The following protocols provide a detailed methodology for validating p53 pathway activation using qPCR.
Cell Culture and Compound Treatment
-
Cell Seeding: Seed a human cancer cell line with wild-type p53 (e.g., MCF7, A549, SJSA-1) into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture the cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of GSK2830371, Nutlin-3a, MI-77301, and ATSP-7041 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solutions in the complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Cell Treatment: Once the cells have reached the desired confluency, replace the old medium with the medium containing the test compounds or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
RNA Extraction and cDNA Synthesis
-
Cell Lysis and RNA Extraction:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from a commercially available RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
Isolate the total RNA according to the manufacturer's protocol. This typically involves phase separation (for TRIzol) or binding to a silica (B1680970) membrane (for column-based kits), followed by washing and elution.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcriptase enzyme and reaction conditions.
-
Dilute the resulting cDNA with nuclease-free water for use in the qPCR reaction.
-
Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Use validated primer pairs for the target genes (CDKN1A, BBC3, MDM2) and a stable housekeeping gene (e.g., GAPDH, ACTB, B2M). The choice of housekeeping gene should be validated for stable expression under the specific experimental conditions.
-
Example Primer Sequences (Human):
-
CDKN1A (p21) Forward: 5'-GGCAGACCAGCATGACAGATT-3'
-
CDKN1A (p21) Reverse: 5'-GAAGATCAGCCGGCGTTTG-3'
-
BBC3 (PUMA) Forward: 5'-GACGACCTCAACGCACAGTACGA-3'
-
BBC3 (PUMA) Reverse: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
MDM2 Forward: 5'-GAATCTACAGGGACGCCATC-3'
-
MDM2 Reverse: 5'-CTTTCATCAGCATCAGGGAT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for each primer pair containing a SYBR Green-based qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM), and nuclease-free water.
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer pair to check for contamination.
-
Run each sample in triplicate.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with the following typical thermal cycling conditions:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[3]
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
-
By following these protocols and considering the comparative data, researchers can effectively validate the activation of the p53 pathway by GSK2830371 and other small molecule activators, contributing to the development of novel cancer therapeutics.
References
GSK2830371: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
GSK2830371 is a potent and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a member of the PP2C family of serine/threonine phosphatases.[1][2] Wip1 is a key negative regulator of the DNA damage response (DDR) and p53 tumor suppressor pathways, making it an attractive target for cancer therapy.[3][4][5] This guide provides a comprehensive comparison of the cross-reactivity profile of GSK2830371 against other phosphatases, supported by experimental data and detailed protocols.
High Selectivity of GSK2830371
GSK2830371 exhibits remarkable selectivity for Wip1 phosphatase. In a comprehensive screen, the compound was tested for its inhibitory activity against a panel of 21 other phosphatases. The results demonstrated that GSK2830371 has an IC50 value greater than 30,000 nM for all other phosphatases tested, underscoring its high specificity for Wip1.[6]
Cross-Reactivity Data
| Target Phosphatase | Inhibitor | IC50 (nM) |
| Wip1 (PPM1D) | GSK2830371 | 6 [1][6][7] |
| Representative Panel of 21 Other Phosphatases* | GSK2830371 | >30,000[6] |
The specific 21 phosphatases were part of the Millipore PhosphataseProfiler service, now offered by Eurofins Discovery. While the exact historical composition is proprietary, such panels typically include a diverse range of protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases (PSPs) to ensure a thorough assessment of selectivity.
Wip1 Signaling Pathway
Wip1 plays a critical role in terminating the DNA damage response by dephosphorylating and inactivating key proteins in the p53 and ATM/Chk2 signaling pathways. This negative feedback loop allows cells to recover after DNA repair is complete. However, in cancer cells where Wip1 is overexpressed, this activity can suppress tumor suppressor functions, promoting cell survival and proliferation.
Caption: Wip1 phosphatase negative feedback loop in the DNA damage response pathway.
Experimental Protocols
The cross-reactivity profile of GSK2830371 was determined using a biochemical phosphatase inhibition assay. Below is a detailed methodology representative of the type of assay used to generate the selectivity data.
In Vitro Phosphatase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a test compound to inhibit the activity of a specific phosphatase on a synthetic substrate.
Materials:
-
Purified recombinant phosphatases (Wip1 and other phosphatases for cross-reactivity testing)
-
GSK2830371 (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35)
-
Fluorescent phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP, or Fluorescein Diphosphate - FDP)
-
Stop Solution (e.g., a solution of a general phosphatase inhibitor like sodium orthovanadate)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of GSK2830371 in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified phosphatase enzyme (e.g., 10 µL of a pre-diluted stock) to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the phosphatase reaction by adding the fluorescent substrate (e.g., 5 µL of a stock solution to reach a final concentration close to its Km value).
-
-
Incubation and Measurement:
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a Stop Solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., for DiFMUP, Ex/Em = 358/450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro phosphatase inhibition assay.
Conclusion
The available data strongly supports that GSK2830371 is a highly selective inhibitor of Wip1 phosphatase. Its minimal activity against a broad panel of other phosphatases highlights its specificity, which is a critical attribute for a therapeutic agent, as it reduces the potential for off-target effects. The detailed experimental protocol provided serves as a guide for researchers aiming to replicate or build upon these findings in their own studies.
References
- 1. Affinity-based profiling of endogenous Phosphoprotein Phosphatases by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 7. reactionbiology.com [reactionbiology.com]
Comparative Analysis of MDM2-p53 Inhibitors: GSK2830371 vs. HDM201 in Liver Adenocarcinoma
This guide provides a detailed comparison of two prominent MDM2-p53 inhibitors, GSK2830371 and HDM201 (Siremadlin), with a focus on their potential application in treating liver adenocarcinoma. The information is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers, including certain liver adenocarcinomas, the function of wild-type p53 is abrogated through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive activities. Both GSK2830371 and HDM201 are small molecule inhibitors designed to disrupt the MDM2-p53 interaction, thereby reactivating p53 and inducing cancer cell death.
Mechanism of Action
GSK2830371 and HDM201 share a common mechanism of action by binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents MDM2 from binding to and degrading p53. The subsequent stabilization and accumulation of p53 lead to the transactivation of its downstream target genes, such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.
A Comparative Analysis of the Wip1 Inhibitor GSK2830371 in p53 Wild-Type versus Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the p53-Dependent Efficacy of GSK2830371
GSK2830371, a selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1/PPM1D), has emerged as a promising agent in oncology research. Its primary mechanism of action revolves around the reactivation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer. This guide provides a comprehensive comparative analysis of GSK2830371's effects in cancer cells with differing p53 status, supported by experimental data and detailed protocols.
The efficacy of GSK2830371 is intrinsically linked to the p53 status of the cancer cells. In p53 wild-type (WT) cells, inhibition of Wip1 by GSK2830371 leads to the activation of the p53 signaling pathway, resulting in anti-tumor effects. Conversely, in cells harboring p53 mutations, the therapeutic impact of GSK2830371 is significantly diminished, highlighting the p53-dependent nature of its action.
Quantitative Analysis: GSK2830371 Efficacy
The differential response to GSK2830371 based on p53 status is evident in various in vitro studies. As a standalone agent, GSK2830371 shows modest effects in many cell lines, but its true potential is often revealed in combination with other anti-cancer agents, where it can significantly potentiate their effects in a p53-dependent manner.
| Cell Line Type | Treatment | Endpoint Assessed | Result |
| p53 Wild-Type | |||
| Mantle Cell Lymphoma (Z-138, JVM-2, Granta-519) | 10 µM GSK2830371 (single agent) | Growth Inhibition | 38% to 68% inhibition.[1] |
| Uterine Leiomyosarcoma (MES-SA) | GSK2830371 + MDM2 inhibitors (RG7388/HDM201) | Growth Inhibition (GI₅₀) | Significant potentiation of MDM2 inhibitors; GI₅₀ values for MDM2 inhibitors were significantly reduced with the addition of 2.5 µM GSK2830371.[2] |
| Liver Adenocarcinoma (RBE, SK-Hep-1) | GSK2830371 + HDM201 (MDM2 inhibitor) | Growth Inhibition (GI₅₀) | GSK2830371 potentiated the growth inhibitory effect of HDM201, leading to a two-fold decrease in GI₅₀.[3] |
| Liver Adenocarcinoma (RBE, SK-Hep-1) | GSK2830371 + HDM201 (MDM2 inhibitor) | Cytotoxicity (IC₅₀) | GSK2830371 potentiated the cytotoxic effect of HDM201, resulting in a four-fold decrease in IC₅₀.[3] |
| Neuroblastoma (p53 WT lines) | GSK2830371 (single agent) | Colony Formation | Significantly suppressed colony-formation potential.[4] |
| p53 Mutant | |||
| Mantle Cell Lymphoma (5 cell lines) | 10 µM GSK2830371 (single agent) | Growth Inhibition | Relatively resistant with an average of 14.8% (± 4.7%) inhibition.[1] |
| Uterine Leiomyosarcoma (SK-UT-1) | GSK2830371 + MDM2 inhibitors (RG7388/HDM201) | Growth Inhibition | No potentiation of MDM2 inhibitors was observed.[2] |
| Neuroblastoma (SK-N-AS) | GSK2830371 (single agent) | Apoptosis | Did not induce Chk2/p53-mediated apoptosis.[5] |
| Isogenic Cell Line Pairs (HCT116, NGP, SJSA-1) | GSK2830371 + MDM2 inhibitors | Growth Inhibition | No increased sensitivity to MDM2 inhibitors in the presence of GSK2830371 in p53-mutant/null daughter cell lines.[6] |
Signaling Pathways and Experimental Workflows
The mechanism of action of GSK2830371 and a typical experimental workflow to assess its efficacy are depicted in the following diagrams.
Caption: GSK2830371 inhibits Wip1, leading to p53 activation and downstream anti-tumor effects.
Caption: Experimental workflow for comparing GSK2830371 effects in different cell lines.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of GSK2830371 are provided below.
Cell Viability Assay (e.g., MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with GSK2830371.
Materials:
-
p53 wild-type and mutant cell lines
-
Complete cell culture medium
-
96-well plates
-
GSK2830371 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of GSK2830371 in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p53 Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the p53 pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Wip1, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
The available data strongly indicate that the anti-tumor effects of GSK2830371 are predominantly mediated through the p53 pathway. In cancer cells with wild-type p53, GSK2830371 effectively inhibits Wip1, leading to p53 activation, cell cycle arrest, and apoptosis. This effect is significantly attenuated in p53 mutant cells, rendering them largely resistant to GSK2830371 monotherapy. These findings underscore the importance of p53 status as a predictive biomarker for the clinical application of GSK2830371 and suggest that its therapeutic potential is likely to be greatest in patients with p53 wild-type tumors. Combination strategies, particularly with MDM2 inhibitors, appear to be a promising approach to enhance the efficacy of GSK2830371 in this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma [mdpi.com]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validating the Allosteric Binding Site of GSK2830371: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), with other known WIP1 inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying mechanisms of action and experimental workflows.
Executive Summary
GSK2830371 has emerged as a highly specific allosteric inhibitor of WIP1 phosphatase (also known as PPM1D), a key negative regulator of the p53 tumor suppressor pathway.[1][2] Validation of its unique allosteric binding site is crucial for understanding its mechanism of action and for the development of future targeted therapies. This guide compares GSK2830371 with other WIP1 inhibitors, highlighting its superior selectivity and potency. Experimental data confirms that GSK2830371 binds to a 'flap' subdomain near the WIP1 catalytic site, a feature that confers its high specificity over other phosphatases.[2] In contrast, other inhibitors like CCT007093 have been shown to lack this specificity in cellular models.[1]
Performance Comparison of WIP1 Inhibitors
The following table summarizes the biochemical potency of GSK2830371 in comparison to other WIP1 inhibitors.
| Compound | Target | Type | In Vitro IC50 (nM) | Cellular Activity | Notes |
| GSK2830371 | WIP1 (PPM1D) | Allosteric Inhibitor | 6[3] | Potent inhibition of WIP1 substrates (p53, Chk2), leading to cell growth inhibition in WIP1-amplified, p53 wild-type cells.[1][4] | Orally active and highly selective.[2] Binds to a unique 'flap' subdomain.[2] |
| CCT007093 | Reported as WIP1 inhibitor | Small Molecule | 8400[1] | Effects on cell growth are independent of WIP1 presence; does not block WIP1 activity in cells.[1] | Lacks specificity for WIP1 in cellular assays.[1] |
| SPI-001 | WIP1 (PPM1D) | Non-competitive Inhibitor | 110[1] | Suppresses growth of cells with overexpressed or truncated WIP1.[1] | Specificity and in vivo efficacy require further validation.[1] |
| SL-176 | WIP1 (PPM1D) | Non-competitive Inhibitor | 86.9[1] | Suppresses growth of cells with overexpressed or truncated WIP1.[1] | Specificity and in vivo efficacy require further validation.[1] |
Experimental Validation of the Allosteric Binding Site
Validation of the allosteric binding site of GSK2830371 involves a combination of biochemical, biophysical, and cellular assays.
Key Experimental Protocols
1. In Vitro Phosphatase Activity Assay (FDP Hydrolysis)
This assay measures the enzymatic activity of WIP1 by quantifying the hydrolysis of a fluorogenic substrate, fluorescein (B123965) diphosphate (B83284) (FDP).
-
Principle: WIP1 dephosphorylates FDP, resulting in a fluorescent signal that is proportional to enzyme activity.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Add recombinant WIP1 enzyme to the buffer.
-
Add varying concentrations of the test inhibitor (e.g., GSK2830371) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding FDP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.
-
Calculate the rate of FDP hydrolysis and determine the IC50 value of the inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5]
-
Principle: The binding of a ligand, such as GSK2830371, to its target protein, WIP1, increases the protein's resistance to heat-induced denaturation.
-
Protocol:
-
Treat cultured cells (e.g., MCF-7, which overexpresses WIP1) with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble WIP1 protein at each temperature by Western blotting or other quantitative methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues within the allosteric binding pocket that are critical for inhibitor binding.[6]
-
Principle: By mutating key residues in the proposed binding site and observing a loss of inhibitor activity, the binding site can be validated.
-
Protocol:
-
Identify putative binding site residues based on structural models or other experimental data.
-
Introduce point mutations into the gene encoding WIP1 using PCR-based methods.
-
Express and purify the mutant WIP1 proteins.
-
Perform in vitro phosphatase activity assays to assess the inhibitory effect of GSK2830371 on the mutant proteins compared to the wild-type enzyme.
-
A significant reduction or loss of inhibition in a mutant protein confirms the importance of that residue for inhibitor binding.
-
Visualizing the Mechanisms and Workflows
WIP1 Signaling Pathway and Inhibition by GSK2830371
The following diagram illustrates the central role of WIP1 in the p53 signaling pathway and how GSK2830371 intervenes.
References
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structure-Based Allosteric Modulator Design Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
GSK2830371: A Comparative Analysis of its Selectivity for PPM1D Over Other PP2C Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of GSK2830371, a potent allosteric inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1. The data presented herein demonstrates the remarkable selectivity of GSK2830371 for PPM1D over other phosphatases, particularly those within the Protein Phosphatase 2C (PP2C) family.
Executive Summary
GSK2830371 is a highly selective inhibitor of PPM1D with a reported IC50 of 6 nM.[1] Its mechanism of action is allosteric, binding to a unique flap subdomain near the catalytic site of PPM1D. This binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its target substrates. Extensive selectivity profiling has demonstrated that GSK2830371 has a profoundly greater affinity for PPM1D compared to a wide range of other phosphatases, making it a valuable tool for studying PPM1D function and a promising candidate for therapeutic development.
Data Presentation
The following tables summarize the quantitative data on the selectivity and potency of GSK2830371.
Table 1: Potency of GSK2830371 against PPM1D
| Compound | Target | IC50 (nM) | Assay Method |
| GSK2830371 | PPM1D (Wip1) | 6 | FDP Hydrolysis Assay |
Table 2: Selectivity of GSK2830371 against a Panel of Other Phosphatases
| Compound | Target | IC50 (nM) | Assay Service |
| GSK2830371 | Panel of 21 other phosphatases | > 30,000 | Millipore PhosphataseProfiler |
Note: The specific identities of the 21 phosphatases in the panel used for the selectivity screening of GSK2830371 are not publicly detailed in the primary literature. However, such panels typically include a broad range of phosphatases to assess off-target effects. To provide context, the PP2C family, to which PPM1D belongs, includes several other members such as PPM1A, PPM1B, PPM1E, PPM1F, PPM1G, PPM1H, PPM1J, PPM1K, PPM1L, and PPM1N.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PPM1D Inhibition Assay (Fluorescein Diphosphate (B83284) - FDP - Hydrolysis)
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PPM1D. The assay measures the enzymatic activity of PPM1D by monitoring the hydrolysis of a fluorogenic substrate, fluorescein (B123965) diphosphate (FDP).
Materials:
-
Recombinant human PPM1D enzyme
-
GSK2830371 (or other test compounds)
-
Fluorescein diphosphate (FDP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of GSK2830371 in the assay buffer.
-
Add a fixed concentration of recombinant PPM1D to each well of the microplate, except for the negative control wells.
-
Add the serially diluted GSK2830371 to the wells containing PPM1D.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of FDP to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Monitor the change in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30-60 minutes).
-
Calculate the percentage of inhibition for each concentration of GSK2830371 relative to the control wells (containing enzyme and FDP but no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the GSK2830371 concentration and fit the data to a dose-response curve to determine the IC50 value.
Phosphatase Selectivity Profiling (Millipore PhosphataseProfiler Service)
This is a fee-for-service assay that provides a broad assessment of a compound's selectivity against a panel of phosphatases. While the exact protocol is proprietary to the service provider (formerly Millipore, now part of Eurofins), the general workflow is as follows:
General Workflow:
-
The test compound (GSK2830371) is submitted to the service provider.
-
The compound is tested at a fixed concentration (or in a dose-response format) against a pre-defined panel of purified, active phosphatases.
-
The enzymatic activity of each phosphatase is measured in the presence and absence of the test compound using an appropriate substrate and detection method (e.g., colorimetric, fluorometric, or radiometric assays).
-
The percentage of inhibition for each phosphatase is calculated.
-
For dose-response experiments, IC50 values are determined.
Mandatory Visualizations
PPM1D Signaling Pathway and Inhibition by GSK2830371
The following diagram illustrates the central role of PPM1D as a negative regulator of the DNA damage response (DDR) and p53 signaling pathways, and the mechanism of its inhibition by GSK2830371.
Caption: PPM1D signaling pathway and its inhibition by GSK2830371.
Experimental Workflow for Assessing GSK2830371 Selectivity
This diagram outlines the logical flow of experiments to determine the selectivity of an inhibitor like GSK2830371.
Caption: Workflow for determining the selectivity of GSK2830371.
References
Evaluating GSK2830371 as a Tool Compound for Studying Wip1 Biology: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for elucidating the biological functions of a target protein. This guide provides a comprehensive evaluation of GSK2830371, a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. Its performance is compared with other available Wip1 inhibitors, supported by experimental data and detailed protocols to aid in the rational design of experiments for studying Wip1 biology.
Introduction to Wip1 Phosphatase
Wip1 is a serine/threonine phosphatase belonging to the PP2C family that plays a crucial role in the DNA damage response (DDR) and cell cycle control.[1][2] It acts as a key negative regulator of tumor suppressor pathways, primarily by dephosphorylating and inactivating proteins such as p53, ATM, Chk2, and p38 MAPK.[1][2][3] Amplification or overexpression of the PPM1D gene, which encodes Wip1, has been implicated in several human cancers, making it an attractive therapeutic target.[1] Potent and specific inhibitors of Wip1 are therefore invaluable tools for dissecting its physiological and pathological roles.
GSK2830371: A Potent and Selective Allosteric Wip1 Inhibitor
GSK2830371 has emerged as a highly potent and selective, orally active, allosteric inhibitor of Wip1 phosphatase.[4] Its mechanism of action involves binding to a site distinct from the active site, leading to conformational changes that inhibit the enzyme's catalytic activity.[4] This allosteric inhibition contributes to its high selectivity over other phosphatases.
Comparative Analysis of Wip1 Inhibitors
The utility of a chemical probe is best assessed by comparison with other available tools. The following table summarizes the key properties of GSK2830371 alongside other frequently cited Wip1 inhibitors.
| Inhibitor | IC50 (in vitro) | Mechanism of Action | Key Cellular Effects | Selectivity Notes | Reference(s) |
| GSK2830371 | 6 nM | Allosteric | Increases phosphorylation of p53 (S15), Chk2 (T68), H2AX (S139), and ATM (S1981). Shows selective antiproliferative activity in TP53 wild-type cells. Sensitizes cells to MDM2 inhibitors and doxorubicin. | Highly selective; no significant inhibition of 21 other phosphatases. | [4][5][6] |
| CCT007093 | 8.4 µM | Not specified | Initially reported to eradicate Wip1-overexpressing tumor cells. | Low specificity in cellular contexts; does not inhibit Wip1 activity in cells as measured by p53-pS15 and γH2AX levels. Off-target effects have been reported. | [6][7] |
| SPI-001 | 86.9 nM | Non-competitive | Suppresses growth of cells with overexpressed or C-terminally truncated Wip1. | Approximately 50-fold more specific for Wip1 over PPM1A. | [6][7] |
| SL-176 | 110 nM | Non-competitive | Suppresses proliferation of human breast cancer cells with overexpressed wild-type PPM1D. | Analogue of SPI-001 with similar specificity profile. | [6][7] |
Experimental Data Supporting GSK2830371 as a Superior Tool Compound
The superiority of GSK2830371 as a tool compound is evident from its high potency and specificity demonstrated in cellular models. Studies have shown that GSK2830371 treatment phenocopies the genetic knockout of PPM1D. In U2OS cells, treatment with 0.5 µM GSK2830371 increased the phosphorylation of γH2AX and p53 at Ser15 to levels comparable to those observed in PPM1D-knockout cells, confirming its efficient and specific inhibition of Wip1 in a cellular context.[6][8] In contrast, CCT007093 did not show a similar effect, suggesting a lack of on-target activity in cells.[6][8]
Furthermore, GSK2830371 exhibits a clear dose-dependent suppression of cell growth in parental U2OS cells, while having no effect on PPM1D-knockout U2OS cells, underscoring its on-target specificity.[6][8]
Signaling Pathways and Experimental Workflows
To effectively utilize GSK2830371 in research, it is crucial to understand the signaling pathways in which Wip1 is involved and the experimental workflows to assess its effects.
Wip1 Signaling Pathway
Wip1 acts as a negative feedback regulator in the DNA damage response pathway. Upon DNA damage, ATM is activated and phosphorylates a range of downstream targets, including p53 and Chk2, leading to cell cycle arrest and apoptosis. p53, in turn, transcriptionally activates Wip1, which then dephosphorylates and inactivates ATM, p53, and other components of the DDR machinery, allowing the cell to recover from the stress.
Caption: Wip1's role in the DNA damage response pathway.
Experimental Workflow for Evaluating Wip1 Inhibition
A typical workflow to assess the efficacy of a Wip1 inhibitor like GSK2830371 involves a combination of in vitro and cell-based assays.
Caption: Workflow for evaluating Wip1 inhibitors.
Detailed Experimental Protocols
In Vitro Wip1 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on Wip1 phosphatase activity.
Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (B83284) (FDP) substrate
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371 or other test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 96-well plate, add the test compound or DMSO (vehicle control) to the assay buffer.
-
Add 50 µM FDP substrate to each well.
-
Initiate the reaction by adding 10 nM Wip1 enzyme.
-
Incubate at room temperature.
-
Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).
-
Calculate the IC50 value from the dose-response curve.[4][5]
Cellular Assay for Wip1 Target Engagement (Immunoblotting)
This method is used to confirm that the inhibitor is engaging its target in a cellular context by measuring the phosphorylation status of known Wip1 substrates.
Materials:
-
Cell line of interest (e.g., MCF7, which has PPM1D amplification)
-
GSK2830371
-
Cell lysis buffer
-
Primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (Thr68), γH2AX (phospho-Ser139), and total protein controls.
-
Secondary antibodies
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of GSK2830371 or DMSO for the desired time (e.g., 2-8 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrates and total proteins.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify the band intensities to determine the change in phosphorylation.[4][6]
Cell Viability Assay
This assay determines the effect of Wip1 inhibition on cell proliferation.
Materials:
-
Cell line of interest
-
GSK2830371
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Protocol:
-
Seed cells at a low density (e.g., 200–400 cells/well) in a 96-well plate.
-
The next day, treat the cells with a dilution series of GSK2830371.
-
Incubate for an extended period (e.g., 7 days) to allow for effects on proliferation.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with the number of viable cells.
-
Calculate the GI50 (50% growth inhibition) value.[4]
Conclusion
GSK2830371 stands out as a superior tool compound for studying Wip1 biology due to its high potency, selectivity, and demonstrated on-target activity in cellular systems. Its ability to phenocopy genetic knockout of PPM1D provides a high degree of confidence in experimental findings. In contrast, other inhibitors like CCT007093 have shown a lack of cellular efficacy and specificity, highlighting the importance of rigorous validation for any chemical probe. For researchers investigating the roles of Wip1 in DNA damage, cell cycle control, and cancer, GSK2830371 represents the current gold standard for pharmacological inhibition. The provided protocols offer a starting point for the effective use of this valuable research tool.
References
- 1. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safe Disposal of (R)-GSK 2830371: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like (R)-GSK 2830371 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
I. Understanding the Compound and Its Hazards
This compound is a potent and selective allosteric inhibitor of Wip1 phosphatase.[1][2] While a specific, comprehensive safety data sheet (SDS) with detailed disposal instructions is not always readily available for research compounds, general principles of hazardous waste management must be applied. The available safety information suggests that this compound should be handled with care.
Key Physicochemical and Hazard Information:
| Property | Data | Source |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | [1] |
| Appearance | Light yellow powder | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) and ethanol | [1] |
| Storage | Recommended storage at -20°C for long term | |
| Known Hazards | While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes. | General chemical safety principles |
II. Guiding Principle: Pre-Disposal Planning
The fundamental tenet of laboratory waste management is to have a comprehensive disposal plan in place before commencing any experiment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
III. Step-by-Step Disposal Procedures
The following procedures are based on standard best practices for hazardous chemical waste disposal in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: All waste contaminated with this compound, including solid waste (e.g., weighing papers, contaminated gloves, pipette tips) and liquid waste (e.g., unused solutions, rinsates), must be collected in separate, designated hazardous waste containers.[3][4][5]
-
Container Compatibility: Ensure that the waste containers are made of materials compatible with the chemical and any solvents used. Plastic containers are often a suitable choice for chemical waste.[3][6] Do not use metal containers for corrosive materials.[4] The original chemical container is often the best choice for collecting the waste.[3]
-
Chemical Incompatibility: Do not mix this compound waste with other incompatible waste streams. It is best practice to collect different types of chemical waste in separate containers to prevent hazardous reactions.[4][6][7]
Step 2: Proper Labeling of Waste Containers
-
Immediate Labeling: Hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[3][8]
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name of all constituents (no abbreviations or formulas), the approximate concentrations, the accumulation start date, and the name and contact information of the responsible researcher or lab supervisor.[4][8]
Step 3: Safe Storage of Hazardous Waste
-
Satellite Accumulation Areas (SAAs): Store sealed hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[4][9] The waste must remain under the control of the generator.[4]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential spills.[4] The secondary containment should be able to hold 110% of the volume of the largest container.[4]
-
Closed Containers: Waste containers must be kept tightly closed at all times, except when adding waste.[3][4][5]
Step 4: Handling Empty Containers
-
Regulatory Definition of "Empty": A container is considered "empty" when no more material can be poured or scraped from it.[8]
-
Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5]
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.[5]
-
Final Disposal of Empty Containers: Once triple-rinsed, the original label on the container should be defaced or removed, and it can then be disposed of in the appropriate non-hazardous waste stream, such as regular trash or recycling, in accordance with your institution's policies.[3]
Step 5: Arranging for Final Disposal
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the full waste container.[4]
-
Follow Specific Guidelines: Adhere to your institution's specific procedures for waste pickup requests and documentation.
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Use Appropriate Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the contaminated material into a sealed container for disposal.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water.[10] All cleaning materials should be disposed of as hazardous waste.
V. Mandatory Visualizations
The following diagrams illustrate the key workflows and logical decisions in the proper disposal of this compound.
Caption: Experimental workflow for handling and disposing of this compound.
References
- 1. PPM1D Phosphatase Inhibitor II, GSK2830371 | 1404456-53-6 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Storage Requirements [k-state.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Handling Guidance for (R)-GSK 2830371
(R)-GSK 2830371 , a potent and selective allosteric inhibitor of Wip1 phosphatase, requires stringent handling procedures to ensure the safety of laboratory personnel.[1][2] Due to its high potency, indicated by a low IC50 value of 6 nM, this compound should be handled as a potent pharmaceutical compound, necessitating a comprehensive safety plan that includes specific personal protective equipment (PPE), engineered controls, and detailed operational and disposal protocols.[1][2]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent compounds and specific recommendations from the Safety Data Sheet (SDS).
| PPE Category | Recommendation |
| Respiratory Protection | A Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended, especially when handling the solid compound or when there is a risk of aerosol generation.[3] For low-volume solution handling in a certified chemical fume hood, a well-fitted N95 or P100 respirator may be considered after a risk assessment. |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Ensure the outer glove has been tested for resistance to the solvent being used. Regularly inspect gloves for any signs of degradation or puncture and change them frequently. |
| Eye Protection | Chemical splash goggles or a full-face shield (if not using a PAPR with a full hood) should be worn at all times to protect against splashes and airborne particles. |
| Body Protection | A disposable, low-linting lab coat or a full-body protective suit (e.g., Tyvek) with taped cuffs is required to prevent skin contact.[4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers should be worn in areas where the compound is handled. |
Handling and Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
| Control | Specification |
| Primary Containment | All weighing and handling of the solid form of this compound should be performed in a containment system such as a glovebox or a powder containment hood with HEPA filtration to prevent dust formation.[5][6] |
| Secondary Containment | All work with solutions of this compound should be conducted within a certified chemical fume hood to control vapor and aerosol exposure. |
| Ventilation | The laboratory should have a well-maintained ventilation system that provides adequate air changes and maintains negative pressure in the handling areas relative to adjacent spaces.[3] |
Procedural Workflow for Handling this compound
The following diagram outlines the key steps and decision points for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
